molecular formula C9H7BrO4 B063736 3-Bromo-5-(methoxycarbonyl)benzoic acid CAS No. 161796-10-7

3-Bromo-5-(methoxycarbonyl)benzoic acid

Cat. No.: B063736
CAS No.: 161796-10-7
M. Wt: 259.05 g/mol
InChI Key: QIXJVAGZPJKDGY-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxycarbonyl)benzoic acid is a benzoic acid derivative with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol . This compound is characterized by two distinct functional groups—a carboxylic acid and a methyl ester—situated meta to each other on the benzene ring, along with a bromine substituent. This specific arrangement makes it a valuable bifunctional building block in organic synthesis and pharmaceutical research . The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the methyl ester and carboxylic acid groups offer orthogonal reactivity; the ester can be hydrolyzed to a carboxylic acid or the acid group can be selectively functionalized, providing versatile handles for further chemical modification . Researchers utilize this compound as a key intermediate in the development of more complex molecular architectures. It must be stored sealed in a dry environment at room temperature to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXJVAGZPJKDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626694
Record name 3-Bromo-5-(methoxycarbonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161796-10-7
Record name 3-Bromo-5-(methoxycarbonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(methoxycarbonyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(methoxycarbonyl)benzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials with novel properties. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester at the meta positions of a brominated benzene ring, allows for selective chemical modifications, making it an attractive intermediate in multistep synthetic routes. This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound, commencing from commercially available 5-bromoisophthalic acid. This document includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic pathway to facilitate its application in a laboratory setting.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Esterification: The synthesis begins with the Fischer esterification of 5-bromoisophthalic acid to produce dimethyl 5-bromoisophthalate. This reaction is typically carried out in methanol with a catalytic amount of strong acid.

  • Selective Monohydrolysis: The subsequent step involves the selective hydrolysis of one of the two methyl ester groups of dimethyl 5-bromoisophthalate to yield the desired product, this compound. This is achieved under carefully controlled basic conditions to favor the formation of the monoacid.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-bromoisophthalate

Reaction Scheme:

Step 1: Esterification start 5-Bromoisophthalic acid reagents + CH3OH (Methanol) + H2SO4 (cat.) start->reagents product Dimethyl 5-bromoisophthalate reagents->product

Caption: Fischer esterification of 5-bromoisophthalic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromoisophthalic acid245.02110 g0.45
Methanol (anhydrous)32.04500 mL-
Concentrated Sulfuric Acid98.0810 g-
5% Sodium Bicarbonate Solution-As needed-
Distilled Water-~3 L-

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol), anhydrous methanol (500 mL), and concentrated sulfuric acid (10 g).[1]

  • Heat the reaction mixture to reflux with constant stirring and maintain for 6 hours.[1]

  • After 6 hours, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 1 L of distilled water with stirring.

  • Neutralize the resulting mixture to a pH of 7-8 by the dropwise addition of a 5% aqueous sodium bicarbonate solution.

  • Collect the white precipitate by filtration.

  • Wash the solid twice with 1 L of distilled water for each wash.[1]

  • Dry the resulting white solid in a vacuum oven at 50°C for 48 hours to yield dimethyl 5-bromoisophthalate.[1]

Quantitative Data:

ProductFormYieldPurityMelting Point
Dimethyl 5-bromoisophthalateWhite solid109 g (89%)[1]>98%85-89 °C
Step 2: Synthesis of this compound

Reaction Scheme:

Step 2: Selective Monohydrolysis start Dimethyl 5-bromoisophthalate reagents + NaOH (aq) + THF/H2O start->reagents product This compound reagents->product Overall Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Monohydrolysis 5-Bromoisophthalic acid 5-Bromoisophthalic acid Dimethyl 5-bromoisophthalate Dimethyl 5-bromoisophthalate 5-Bromoisophthalic acid->Dimethyl 5-bromoisophthalate CH3OH, H2SO4 (cat.) Reflux, 6h This compound This compound Dimethyl 5-bromoisophthalate->this compound NaOH (aq), THF/H2O 0°C, 1-2h

References

An In-depth Technical Guide to 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(methoxycarbonyl)benzoic acid, a key chemical intermediate in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, outlines a representative experimental protocol for its synthesis, and explores its applications in the development of bioactive molecules.

Core Properties and Data

This compound, with the CAS Number 161796-10-7 , is a halogenated aromatic carboxylic acid. Its structure incorporates a bromine atom and a methoxycarbonyl group on the benzene ring, making it a versatile building block for further chemical modifications.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 161796-10-7[cite: N/A]
Molecular Formula C₉H₇BrO₄[cite: N/A]
Molecular Weight 259.05 g/mol [cite: N/A]
Melting Point 191-193 °C[cite: N/A]
Boiling Point (Predicted) 385.3 ± 32.0 °C[cite: N/A]
Density (Predicted) 1.660 ± 0.06 g/cm³[cite: N/A]
Appearance White to yellow solid[cite: N/A]
Solubility Profile

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available substituted toluene or benzoic acid derivative. The following is a representative experimental protocol based on established organic chemistry methodologies for analogous compounds.

Representative Synthesis of this compound

This synthesis can be conceptualized as a two-stage process: the bromination of a suitable precursor followed by the selective hydrolysis of a diester. A plausible route starts from dimethyl 5-bromoisophthalate.

Step 1: Selective Hydrolysis of Dimethyl 5-bromoisophthalate

  • Materials: Dimethyl 5-bromoisophthalate, Sodium Hydroxide (NaOH), Methanol, Water, Hydrochloric Acid (HCl), Diethyl ether.

  • Procedure:

    • Dissolve Dimethyl 5-bromoisophthalate in a mixture of methanol and water.

    • Add a stoichiometric equivalent of sodium hydroxide solution dropwise to the reaction mixture at room temperature.

    • Stir the mixture for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Acidify the aqueous residue with dilute hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield pure this compound.

G cluster_synthesis Representative Synthesis Workflow start Dimethyl 5-bromoisophthalate step1 Selective Hydrolysis (NaOH, MeOH/H₂O) start->step1 step2 Acidification (HCl) step1->step2 product This compound step2->product

A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups—the carboxylic acid, the ester, and the bromine atom—allows for a variety of subsequent chemical transformations.

Structurally related brominated benzoic acid derivatives are frequently utilized as building blocks for the synthesis of bioactive compounds, including kinase inhibitors for cancer therapy. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, while the carboxylic acid and ester groups can be readily converted into amides and other functional groups.

Role as a Precursor to Bioactive Molecules

While there is limited direct evidence of this compound itself having biological activity, its utility lies in its role as a scaffold. For instance, derivatives of similar benzoic acids have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

G cluster_drug_discovery Role in Drug Discovery start This compound reaction1 Amide Coupling start->reaction1 reaction2 Cross-Coupling (e.g., Suzuki) start->reaction2 intermediate Derivatized Intermediate reaction1->intermediate reaction2->intermediate bioactive Bioactive Molecule (e.g., Kinase Inhibitor) intermediate->bioactive

Logical workflow illustrating the use of the title compound in synthesizing bioactive molecules.

Hypothetical Signaling Pathway Involvement of Downstream Products

Given that derivatives of this compound class are explored as kinase inhibitors, a common therapeutic strategy is to target signaling pathways that are hyperactivated in cancer. For example, a synthesized inhibitor might target a receptor tyrosine kinase (RTK) at the cell surface, thereby blocking downstream signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

G cluster_pathway Hypothetical Kinase Inhibitor Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Inhibitor Inhibitor (Derived from This compound) Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Diagram of a hypothetical signaling pathway targeted by a downstream kinase inhibitor.

An In-depth Technical Guide to 3-Bromo-5-(methoxycarbonyl)benzoic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(methoxycarbonyl)benzoic acid, a halogenated aromatic carboxylic acid, presents a versatile molecular scaffold for applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities based on the known properties of structurally related benzoic acid derivatives. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Core Physical and Chemical Properties

This compound, also known by its synonym 5-Bromoisophthalic acid monomethyl ester, is a substituted aromatic compound. Its key identifying and physical properties are summarized below.

PropertyValueReference
CAS Number 161796-10-7[1]
Molecular Formula C₉H₇BrO₄[2]
Molecular Weight 259.05 g/mol [2]
Appearance White to yellow solid
Melting Point 191-193 °C
Boiling Point (Predicted) 385.3 ± 32.0 °C
pKa (Predicted) 3.44 ± 0.10
Storage Sealed in dry, Room Temperature[2]

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectral characteristics based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the bromo, carboxylic acid, and methoxycarbonyl substituents. The methyl ester will exhibit a singlet peak, typically in the range of 3.8-4.0 ppm.[3][4][5]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. It is expected to show signals for the two carbonyl carbons (carboxylic acid and ester), the aromatic carbons, and the methyl carbon of the ester group. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.[3][6][7]

Infrared (IR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.[8][9]

  • A strong C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1680 cm⁻¹.[8][9]

  • A C=O stretching band for the ester carbonyl, expected in the region of 1730-1715 cm⁻¹.

  • C-O stretching bands for the carboxylic acid and ester groups.

  • C-Br stretching vibrations at lower wavenumbers.

  • Aromatic C-H and C=C stretching vibrations.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 258 and 260 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, adapted from established procedures for structurally similar compounds.[12][13][14][15]

Synthesis of this compound

This synthesis can be approached as a two-step process starting from isophthalic acid.

Step 1: Bromination of Isophthalic Acid to 5-Bromoisophthalic Acid [13][14]

  • Materials: Isophthalic acid, fuming sulfuric acid (or concentrated sulfuric acid), bromine.

  • Procedure:

    • In a suitable reaction vessel, dissolve isophthalic acid in fuming sulfuric acid with stirring.

    • Slowly add bromine to the solution.

    • Heat the reaction mixture at a controlled temperature (e.g., 130-150 °C) for several hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto ice water to precipitate the crude 5-bromoisophthalic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Mono-esterification of 5-Bromoisophthalic Acid [12]

  • Materials: 5-Bromoisophthalic acid, anhydrous methanol, concentrated sulfuric acid (as catalyst).

  • Procedure:

    • Suspend the crude 5-bromoisophthalic acid in an excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours while stirring.

    • Monitor the reaction for the formation of the monomethyl ester. Controlling the stoichiometry of methanol and reaction time is crucial to favor mono-esterification over di-esterification.

    • After cooling, remove the excess methanol under reduced pressure.

    • The residue can then be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

Caption: Synthetic pathway for this compound.

Purification Protocol

The crude product can be purified by recrystallization.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15]

Potential Biological Activities and Applications in Drug Development

While specific biological activity data for this compound is limited in public literature, the broader class of substituted benzoic acids is known to exhibit a range of biological effects. This suggests potential avenues for investigation for the title compound.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties. The presence of a bromine atom on the aromatic ring can enhance this activity.[16][17] It is plausible that this compound could exhibit antibacterial and/or antifungal properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [16]

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a series of dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • Observation: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Enzyme Inhibition

Substituted benzoic acids have been identified as inhibitors of various enzymes.[18][19] The specific substitution pattern of this compound could allow it to interact with the active site of certain enzymes, making it a candidate for screening as an enzyme inhibitor.

Anticancer and Anti-inflammatory Potential

The benzoic acid scaffold is present in a number of anticancer and anti-inflammatory drugs.[20][21] The lipophilicity and electronic properties conferred by the bromo and methoxycarbonyl groups could lead to interactions with biological targets relevant to cancer or inflammation. Further screening in appropriate cellular and biochemical assays would be required to explore these potential activities.

Signaling Pathways

While a specific signaling pathway directly involving this compound has not been elucidated, the biosynthesis of benzoic acids in plants provides a relevant biological context. Benzoic acids are key intermediates in the biosynthesis of a wide range of primary and secondary metabolites. The core pathway involves the conversion of phenylalanine to benzoic acid.

Caption: Simplified overview of the benzoic acid biosynthesis pathway in plants.

Conclusion

This compound is a readily synthesizable compound with a range of interesting physical and chemical properties. Its structural features suggest potential for biological activity, making it a valuable building block for medicinal chemistry and drug discovery programs. This technical guide provides a solid foundation of its known characteristics and methodologies for its synthesis and potential screening, encouraging further investigation into its therapeutic potential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-(methoxycarbonyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive understanding of the spectral characteristics of this compound.

Chemical Structure

Systematic Name: this compound Molecular Formula: C₉H₇BrO₄ Structure:

Chemical structure of this compound

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methoxy protons of the ester group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet, broad1H-COOH
~8.45Triplet (t)1HAr-H
~8.30Triplet (t)1HAr-H
~8.15Triplet (t)1HAr-H
~3.90Singlet (s)3H-OCH₃

Note: The exact chemical shifts of the aromatic protons are difficult to predict precisely without experimental data and may appear as a complex multiplet. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.0-C OOH
~165.0-C OOCH₃
~137.0Ar-C
~134.5Ar-C
~133.0Ar-C
~131.0Ar-C
~129.0Ar-C
~122.0Ar-C -Br
~53.0-OC H₃

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: The NMR probe should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and matched to the impedance of the instrument.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Proton Decoupling: Broadband proton decoupling is applied to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower sensitivity of the ¹³C nucleus.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted NMR signals.

Predicted NMR signal assignments for the molecule.

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-5-(methoxycarbonyl)benzoic acid, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines qualitative solubility characteristics, presents quantitative data for the parent compound, benzoic acid, as a proxy, and provides detailed experimental protocols for determining solubility.

Solubility Profile

For comparative purposes, the following table summarizes the qualitative solubility of this compound and the quantitative solubility of benzoic acid in common solvents.

SolventThis compound (Qualitative)Benzoic Acid (Quantitative at 25°C)
WaterInsoluble0.34 g / 100 mL
EthanolSoluble58.4 g / 100 mL
ChloroformSoluble15.1 g / 100 mL
AcetoneSoluble50.8 g / 100 mL
Dimethyl Sulfoxide (DMSO)Soluble111.2 g / 100 mL
Diethyl EtherSoluble40.5 g / 100 mL
HexaneSparingly soluble to insoluble0.9 g / 100 mL

Note: The qualitative solubility of this compound is inferred from its chemical structure and general chemical principles. The quantitative data for benzoic acid is provided for context and as a general indicator of the solubility behavior of aromatic carboxylic acids.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of a compound like this compound.

Qualitative Solubility Testing

This protocol provides a systematic approach to classify the solubility of a compound in various solvents.[1][2][3][4]

Materials:

  • This compound

  • Small test tubes (10 x 75 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Solvents: Distilled water, diethyl ether, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl)

Procedure:

  • Water Solubility: Add approximately 20 mg of the compound to a test tube. Add 1 mL of distilled water in 0.2 mL increments, vortexing after each addition. Observe for dissolution. If the compound dissolves, it is water-soluble.

  • Ether Solubility: If the compound is water-soluble, test its solubility in diethyl ether using the same procedure.

  • Aqueous Base Solubility: If the compound is water-insoluble, test its solubility in 5% NaOH and 5% NaHCO₃. Add 1 mL of the basic solution to a test tube containing ~20 mg of the compound and vortex. Solubility in 5% NaOH indicates an acidic compound. Solubility in 5% NaHCO₃ indicates a relatively strong acid, such as a carboxylic acid.

  • Aqueous Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. Add 1 mL of the acidic solution to a test tube containing ~20 mg of the compound and vortex. Solubility in 5% HCl suggests a basic compound (e.g., an amine).

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Solvent of interest

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a known volume of a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagrams

The following diagrams illustrate a logical workflow for solubility testing and a representative synthetic pathway for a related compound.

solubility_workflow start Start with Unknown Compound water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh Insoluble water_sol Water-Soluble water->water_sol Soluble ether Test Solubility in Ether hcl Test Solubility in 5% HCl naoh->hcl Insoluble naoh_sol NaOH-Soluble naoh->naoh_sol Soluble hcl_sol HCl-Soluble hcl->hcl_sol Soluble neutral Neutral/Inert hcl->neutral Insoluble nahco3 Test Solubility in 5% NaHCO3 nahco3_sol Strongly Acidic (Carboxylic Acid) nahco3->nahco3_sol Soluble weak_acid Weakly Acidic (Phenol) nahco3->weak_acid Insoluble water_sol->ether naoh_sol->nahco3 base Basic (Amine) hcl_sol->base

Caption: Logical workflow for qualitative solubility analysis.

synthesis_workflow start Dimethyl Terephthalate nitration Nitration start->nitration HNO3, H2SO4 hydrolysis Hydrolysis nitration->hydrolysis hydrogenation Hydrogenation hydrolysis->hydrogenation esterification Esterification hydrogenation->esterification bromination Bromination esterification->bromination NBS diazotization Diazotization & Sandmeyer Reaction bromination->diazotization 1. NaNO2, HCl 2. CuCl product 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid diazotization->product

Caption: Representative synthetic workflow for a related compound.[5]

References

In-Depth Technical Guide: 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry. While the definitive single-crystal X-ray structure of this specific compound is not publicly available at the time of this publication, this document serves as a valuable resource by detailing its synthesis, physicochemical properties, and the generalized, state-of-the-art methodologies for crystal structure determination of related small organic molecules. This guide is intended to equip researchers with the necessary information for its synthesis and to provide a robust framework for its potential crystallographic analysis.

Introduction

This compound is an aromatic carboxylic acid featuring both a bromine atom and a methoxycarbonyl group as substituents on the benzene ring. This unique substitution pattern makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. The presence of the bromine atom allows for various cross-coupling reactions, while the carboxylic acid and ester functionalities provide sites for amidation, esterification, and other derivatizations. Understanding the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction would provide invaluable insights into its solid-state packing, intermolecular interactions, and conformational preferences, which are critical for rational drug design and materials science.

Despite a thorough search of crystallographic databases, a published crystal structure for this compound could not be located. Therefore, this guide presents the available chemical data for the compound and provides a detailed, generalized protocol for obtaining and analyzing its crystal structure, based on established methods for similar benzoic acid derivatives.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₉H₇BrO₄-
Molecular Weight 259.05 g/mol -
CAS Number 161796-10-7-
Appearance White to off-white solidGeneric
Purity >95% (typical)Commercial Suppliers
Density (Predicted) 1.6±0.1 g/cm³[1]

Synthesis and Purification

The synthesis of this compound can be achieved through standard organic chemistry transformations. A common route involves the selective oxidation of a methyl group and subsequent esterification, or vice-versa, on a substituted toluene precursor.

Experimental Protocol: Synthesis

A plausible synthetic route starts from 3-bromo-5-methylbenzoic acid, which is then esterified.

Step 1: Oxidation of 1-bromo-3,5-dimethylbenzene (Not for the target compound, but for a precursor)

This step is for a related precursor, 3-bromo-5-methylbenzoic acid.

  • In a round-bottom flask, suspend 1-bromo-3,5-dimethylbenzene in a mixture of pyridine and water.

  • Heat the mixture to 80°C.

  • Add potassium permanganate (KMnO₄) portion-wise over a period of 45 minutes.

  • Maintain the reaction at 80°C for an additional 1.5 hours after the addition is complete.

  • Filter the hot solution to remove manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3-bromo-5-methylbenzoic acid.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Step 2: Esterification of 3-bromo-5-carboxybenzoic acid (A conceptual pathway)

A direct synthesis for the target molecule was not found, but a standard Fischer esterification of the corresponding diacid or selective esterification would be a viable route.

  • Dissolve 3-bromo-5-carboxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield pure this compound.

Experimental Protocol: Recrystallization for Purification and Crystal Growth

Recrystallization is a critical step for purifying the final compound and for growing single crystals suitable for X-ray diffraction.

  • Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, methanol, or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization s1 Starting Material (e.g., 3-Bromo-5-methylbenzoic acid) s2 Esterification Reaction (Methanol, Acid Catalyst) s1->s2 s3 Reaction Work-up (Extraction, Washing) s2->s3 p1 Crude Product s3->p1 Evaporation p2 Recrystallization (Hot Solvent Dissolution) p1->p2 p3 Slow Cooling & Crystal Formation p2->p3 p4 Isolation (Vacuum Filtration) p3->p4 p5 Drying p4->p5 final final p5->final Pure Crystals

Synthesis and Purification Workflow

Generalized Protocol for Single-Crystal X-ray Diffraction

While the crystal structure for this compound has not been determined, the following protocol outlines the general steps involved in the structure determination of a small organic molecule. This methodology is standard in the field of chemical crystallography.

Crystal Selection and Mounting
  • High-quality, single crystals with dimensions typically in the range of 0.1-0.3 mm are required.[2]

  • Under a microscope, select a crystal that is free of cracks and other visible defects.

  • Mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.[3]

Data Collection
  • Mount the goniometer head onto the diffractometer.

  • The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • An initial set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

  • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. Modern diffractometers with area detectors can collect thousands of reflections in a relatively short period.[3]

Data Reduction and Structure Solution
  • The raw diffraction data is processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz-polarization effects and absorption.

  • The space group of the crystal is determined from the systematic absences in the diffraction data.

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial model of the molecular structure is built into the electron density map.

Structure Refinement and Validation
  • The initial structural model is refined using least-squares methods, which adjust the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final model is validated by checking various crystallographic metrics, such as the R-factor, goodness-of-fit, and the residual electron density map.

  • The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported in a standard format, such as a Crystallographic Information File (CIF).

Workflow for Crystal Structure Determination

Crystal_Structure_Workflow start High-Quality Single Crystal mount Crystal Mounting (Goniometer Head) start->mount data_collection X-ray Diffraction Data Collection mount->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction solve Structure Solution (Phase Problem) data_reduction->solve refine Structure Refinement (Least-Squares) solve->refine validate Model Validation refine->validate final_structure Final Crystal Structure (CIF File) validate->final_structure

Generalized Crystal Structure Determination Workflow

Potential Signaling Pathways and Biological Relevance

While no specific biological activity or involvement in signaling pathways has been reported for this compound, its structural motifs are present in various bioactive molecules. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromo and methoxycarbonyl substituents can influence the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds, all of which are critical for interaction with biological targets. Further research, including biological screening and computational modeling, would be necessary to elucidate any potential therapeutic applications for this compound and its derivatives.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Although its crystal structure remains to be determined, this guide provides a comprehensive summary of its known properties and detailed protocols for its synthesis and purification. Furthermore, the generalized workflow for single-crystal X-ray diffraction offers a clear roadmap for researchers aiming to elucidate its three-dimensional structure. The determination of its crystal structure would be a significant contribution to the field, enabling a deeper understanding of its chemical behavior and facilitating its use in the rational design of new functional molecules.

References

starting materials for the synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Bromo-5-(methoxycarbonyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. The document details the key starting materials, reaction pathways, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also identified as 5-bromoisophthalic acid monomethyl ester, is a substituted aromatic dicarboxylic acid derivative. Its structure, featuring a bromine atom and two carboxylic acid functionalities with one selectively esterified, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional polymers. This guide outlines two principal synthetic pathways starting from readily available commercial precursors: Isophthalic Acid and 3,5-Dimethylbenzoic Acid.

Synthetic Pathways

Two main synthetic routes have been identified for the preparation of this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: Synthesis from Isophthalic Acid

This pathway involves a two-step process: the bromination of isophthalic acid followed by the selective monoesterification of the resulting 5-bromoisophthalic acid.

isophthalic_acid Isophthalic Acid bromoisophthalic_acid 5-Bromoisophthalic Acid isophthalic_acid->bromoisophthalic_acid Bromination final_product This compound bromoisophthalic_acid->final_product Selective Monoesterification

Caption: Synthetic workflow starting from Isophthalic Acid.

Route 2: Synthesis from 3,5-Dimethylbenzoic Acid

This alternative route proceeds through the bromination of 3,5-dimethylbenzoic acid, followed by the oxidation of one of the methyl groups to a carboxylic acid, and finally, a selective esterification.

dimethylbenzoic_acid 3,5-Dimethylbenzoic Acid bromo_methylbenzoic_acid 3-Bromo-5-methylbenzoic acid dimethylbenzoic_acid->bromo_methylbenzoic_acid Bromination bromoisophthalic_acid 5-Bromoisophthalic Acid bromo_methylbenzoic_acid->bromoisophthalic_acid Oxidation final_product This compound bromoisophthalic_acid->final_product Selective Monoesterification

Caption: Synthetic workflow starting from 3,5-Dimethylbenzoic Acid.

Experimental Protocols

Route 1: From Isophthalic Acid

Step 1: Synthesis of 5-Bromoisophthalic Acid

Two effective methods for the bromination of isophthalic acid are presented below.

Method A: Using N-Bromosuccinimide

  • Procedure: In a 100 mL round-bottomed flask, isophthalic acid (10 g, 60 mmol) is dissolved in concentrated sulfuric acid (60 mL, 98%) with stirring. To this solution, N-bromosuccinimide (12.8 g, 72 mmol) is added in portions over 10 minutes while maintaining the temperature at 60°C in an oil bath. The reaction mixture is stirred at 60°C overnight. After cooling to room temperature, the reaction is quenched by pouring it into an ice/water mixture. The resulting precipitate is collected by filtration, washed with hexane (2 x 60 mL), and dried under reduced pressure. The crude product is purified by recrystallization from ethyl acetate.[1]

  • Yield: 20%[1]

Method B: Using Bromine in Fuming Sulfuric Acid

  • Procedure: In a 50 mL pressure-sealable glass tube, isophthalic acid (1.66 g, 10 mmol), 30 wt% fuming sulfuric acid (6.00 g), and bromine (1.6 g, 10 mmol) are combined. The mixture is stirred at 150°C for 22 hours. After cooling to room temperature, the contents are poured into a beaker containing ice water to precipitate the product. The solid is collected by filtration, washed, and dried under reduced pressure. The crude product can be purified by recrystallization from methanol.

  • Yield: 81.9% (crude)[2]

Step 2: Selective Monoesterification of 5-Bromoisophthalic Acid

A reliable method for the selective monoesterification is crucial for the success of this synthetic route.

Route 2: From 3,5-Dimethylbenzoic Acid

Step 1: Synthesis of 3-Bromo-5-methylbenzoic acid

  • Procedure: A general method for the bromination of a benzoic acid derivative involves dissolving the starting material in glacial acetic acid and adding bromine in the presence of a catalyst like iron powder or a mixture of zinc dust and iodine.[6] The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution. For instance, 20 g of the aromatic compound is mixed with 0.1 g of zinc dust and 0.1 g of iodine in 25 mL of glacial acetic acid. Excess bromine (10 mL) is added dropwise with stirring, and the mixture is heated on a steam bath for 5 hours. The product is isolated by evaporating the solvent and treating the residue with ice-cold water.[6]

Step 2: Oxidation of 3-Bromo-5-methylbenzoic acid to 5-Bromoisophthalic Acid

  • Procedure: The oxidation of the remaining methyl group can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). In a procedure for a similar compound, 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) is heated to 80°C in a mixture of pyridine (133 mL) and water (83 mL).[7] Potassium permanganate (25.6 g, 162 mmol) is added in portions over 45 minutes. The mixture is heated for an additional 1.5 hours. The hot solution is then filtered, and the filtrate is acidified with concentrated hydrochloric acid. The product is extracted with an organic solvent like ethyl acetate.[7] This procedure would need to be adapted for 3-bromo-5-methylbenzoic acid.

Step 3: Selective Monoesterification of 5-Bromoisophthalic Acid

  • Procedure: The final step is identical to Step 2 of Route 1. Please refer to the procedure described above.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic steps. It is important to note that yields can vary based on reaction scale and purity of reagents.

Starting MaterialIntermediateProductReagentsYieldReference
Isophthalic Acid5-Bromoisophthalic Acid-N-Bromosuccinimide, H₂SO₄20%[1]
Isophthalic Acid5-Bromoisophthalic Acid-Bromine, Fuming H₂SO₄81.9% (crude)[2]
1-Bromo-3,5-dimethylbenzene3-Bromo-5-methylbenzoic acid-KMnO₄, Pyridine, H₂O29%[7]

Conclusion

This technical guide provides a detailed overview of the primary synthetic strategies for producing this compound. Route 1, starting from isophthalic acid, is a more direct approach, with the main challenge being the selective monoesterification. Route 2, commencing with 3,5-dimethylbenzoic acid, involves more steps but may offer an alternative if the starting material is more readily available. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate. Further optimization of the selective monoesterification step is recommended to improve the overall efficiency of both synthetic routes.

References

The Reactivity of Substituted Bromobenzoic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of substituted bromobenzoic acids. It delves into the electronic and steric effects of substituents on the chemical behavior of these compounds, with a focus on reactions of significant interest in organic synthesis and drug development. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key transformations are provided. Visual diagrams of reaction mechanisms and workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: The Influence of Substituents on Reactivity

The reactivity of a substituted bromobenzoic acid is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents can significantly alter the electron density distribution within the molecule, thereby influencing the acidity of the carboxylic acid, the susceptibility of the aromatic ring to nucleophilic attack, and the efficiency of metal-catalyzed cross-coupling reactions.

The position of the substituent relative to the carboxylic acid and bromine atom is also critical. Ortho, meta, and para isomers of the same substituted bromobenzoic acid can exhibit markedly different chemical properties. A key concept for understanding these electronic effects is the Hammett equation, which provides a quantitative framework for correlating reaction rates and equilibrium constants with the electron-donating or electron-withdrawing nature of substituents.[1][2][3]

Quantitative Analysis of Substituent Effects

Acidity of Substituted Bromobenzoic Acids (pKa Values)

The acidity of a substituted bromobenzoic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) stabilize the negative charge of the carboxylate anion through inductive and/or resonance effects, leading to a lower pKa value and thus higher acidity. Conversely, electron-donating groups (EDGs) destabilize the anion, resulting in a higher pKa.

The "ortho effect" is a notable phenomenon where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[2] This is primarily attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring, thereby disrupting resonance stabilization of the neutral acid and stabilizing the carboxylate anion.

Table 1: pKa Values of Representative Substituted Bromobenzoic Acids

SubstituentPositionpKa
-H-4.00
-Br2 (ortho)2.85
-Br3 (meta)3.81
-Br4 (para)3.97
-NO₂33.45
-NO₂43.44
-CH₃34.27
-CH₃44.37
-OCH₃34.09
-OCH₃44.47
-OH44.54
-CN43.55
Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, quantitatively describes the effect of meta and para substituents on the rates (k) and equilibria (K) of reactions of benzene derivatives.[1][2][3] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of a given reaction to these effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 2: Hammett Substituent Constants (σ) for Common Functional Groups

Substituentσ (meta)σ (para)
-H0.000.00
-Br0.390.23
-Cl0.370.23
-I0.350.18
-NO₂0.710.78
-CN0.560.66
-COCH₃0.380.50
-COOH0.370.45
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-OH0.12-0.37
-NH₂-0.16-0.66

Key Reactions of Substituted Bromobenzoic Acids

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[4][5] For substituted bromobenzoic acids, this reaction is invaluable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.

The reactivity in Suzuki coupling is influenced by both electronic and steric factors. Electron-withdrawing groups on the bromobenzoic acid generally increase the rate of oxidative addition, which is often the rate-determining step.[4] Conversely, bulky substituents near the bromine atom can hinder the approach of the palladium catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Br Substituted Bromobenzoic Acid Ar'-B(OR)2 Boronic Acid/Ester Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 3-bromobenzoic acid, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7][8][9][10] The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. The reactivity of substituted bromobenzoic acids in Fischer esterification is influenced by both electronic and steric effects. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, but bulky ortho substituents can sterically hinder the approach of the alcohol.

Fischer_Esterification cluster_reagents Reagents R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid Protonation (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of H2O Ester Ester Protonated_Ester->Ester Deprotonation R'-OH Alcohol H+ Acid Catalyst

Caption: Mechanism of Fischer Esterification.

Materials:

  • 4-Bromobenzoic acid (5.0 g, 24.9 mmol)

  • Methanol (50 mL)

  • Concentrated sulfuric acid (H₂SO₄, 1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid in methanol.

  • Carefully add concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-bromobenzoate.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[11][12][13][14][15] For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[11][12][15] The bromine atom in bromobenzoic acids can be displaced by strong nucleophiles if the ring is sufficiently activated by other substituents like nitro groups. The carboxylic acid group itself is a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, especially in its deprotonated (carboxylate) form.

SNAr_Mechanism cluster_reagents_snar Reagents Aryl_Halide Activated Aryl Halide Meisenheimer_Complex Meisenheimer Complex (Anionic) Aryl_Halide->Meisenheimer_Complex Nucleophilic Attack Product Substitution Product Meisenheimer_Complex->Product Elimination of Leaving Group Nucleophile Nucleophile (e.g., -OCH3) EWG Electron-Withdrawing Group (e.g., -NO2)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • 4-Bromo-3-nitrobenzoic acid (1.0 mmol)

  • Sodium methoxide (1.2 mmol)

  • Methanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-bromo-3-nitrobenzoic acid in methanol in a round-bottom flask.

  • Add sodium methoxide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) until the product precipitates.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization.

Conclusion

The reactivity of substituted bromobenzoic acids is a rich and complex field, with profound implications for synthetic chemistry and drug discovery. A thorough understanding of the interplay between electronic and steric effects, as quantified by parameters like pKa and Hammett constants, is essential for predicting and controlling the outcome of chemical reactions. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working with these versatile chemical building blocks. Careful selection of reaction conditions and a deep appreciation for the underlying principles of reactivity will continue to drive innovation in the synthesis of novel and functional molecules.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Bromo-5-(methoxycarbonyl)benzoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This compound is a particularly useful substrate as it possesses three key functional groups: a bromine atom, which serves as the reactive site for the coupling; a methoxycarbonyl (ester) group; and a carboxylic acid group. These additional functionalities allow for further synthetic modifications, making it a valuable intermediate in the synthesis of diverse molecular architectures.

Derivatives of this compound are key intermediates in the development of therapeutic agents, including SGLT2 inhibitors for diabetes treatment.[2] The ability to introduce a wide range of aryl and heteroaryl substituents at the 3-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Representative Suzuki Coupling Reactions

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the reviewed literature, the following table summarizes typical conditions and yields for the coupling of structurally similar bromobenzoic acid derivatives with various arylboronic acids. This data serves as a valuable reference for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
13-Bromobenzoic AcidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)WaterRoom Temp.1.597
23-Bromobenzoic Acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)WaterRoom Temp.1.595
33-Bromobenzoic Acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)WaterRoom Temp.1.599
43-Bromobenzoic Acid4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)WaterRoom Temp.1.589
54-Bromobenzoic AcidPhenylboronic acidWater-soluble fullerene-supported PdCl₂ (0.05)K₂CO₃ (2.0)WaterRoom Temp.4>90
65-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High
73,5-Dibromo-4-methoxybenzoic acidArylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)Toluene/Ethanol/Water80-11016-24Moderate to High

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard and widely applicable method for the Suzuki coupling of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L2-OR ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArBr 3-Bromo-5-(methoxycarbonyl) benzoic acid (Ar-Br) ArBr->ArPdBr Ar_prime_BOH2 Ar'B(OH)2 Ar_prime_BOH2->ArPdAr_prime Base Base (e.g., K2CO3) Base->ArPdOR

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base start->reagents atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Amide Bond Formation Using 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of amide derivatives from 3-bromo-5-(methoxycarbonyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). The following protocols detail standard amide coupling techniques, including the use of common coupling reagents, reaction conditions, and purification methods.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry, as the amide functional group is a cornerstone of many biologically active molecules, including peptides and small-molecule drugs.[1][2][3] this compound provides a versatile scaffold for chemical modification. The carboxylic acid moiety can be readily converted to an amide, while the bromo substituent offers a handle for further functionalization, such as cross-coupling reactions.

This document outlines two common and effective protocols for the synthesis of amides from this compound: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another employing the more reactive uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Data Presentation

The following table summarizes representative reaction conditions and expected yields for amide bond formation with benzoic acid analogs using common coupling reagents. While specific data for this compound is not provided in the literature, high yields can be anticipated under optimized conditions based on data from structurally similar compounds.[4]

Carboxylic AcidAmineCoupling ReagentsSolventReaction Time (h)Yield (%)
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF1285
4-Bromo-2-aminobenzoic acid3,5-DimethoxyanilineEDCI, HOBtDMF1278
Benzoic AcidAnilineEDC, HOBt, DIEADMFOvernight85

Table 1: Representative Amidation Reactions of Benzoic Acid Analogs.[4]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using EDC as the coupling agent and HOBt to minimize side reactions and racemization.[4][5]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF or DCM.

  • Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes HATU, a more reactive coupling reagent that is often effective for sterically hindered substrates or when faster reaction times are desired.[6][7]

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA or TEA (2.0-3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (3 times) followed by brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

Experimental Workflow for EDC/HOBt Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in anhydrous solvent add_reagents Add Amine, HOBt, and DIPEA start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC portion-wise cool->add_edc react Stir at room temperature for 12-24h add_edc->react monitor Monitor by TLC react->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with NaHCO3 and Brine dilute->wash dry Dry, Filter, and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Isolated Amide Product purify->product

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Mechanism of Carbodiimide-Mediated Amide Formation with HOBt

G RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester Active HOBt Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine HOBt_ester->Urea Amine Amine (R'-NH2)

Caption: Activation pathway in EDC/HOBt coupling.

References

Application Notes and Protocols for the Use of 3-Bromo-5-(methoxycarbonyl)benzoic Acid in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. [1][2]The choice of the organic linker is a critical factor in the design and synthesis of MOFs with desired properties.

This document provides detailed application notes and protocols for the use of 3-Bromo-5-(methoxycarbonyl)benzoic acid as an organic linker in the synthesis of novel MOFs. The presence of both a bromo and a methoxycarbonyl group on the benzoic acid backbone offers unique opportunities for post-synthetic modification and the introduction of specific functionalities. While specific MOFs based on this particular linker are not yet widely reported in the literature, this document presents hypothetical yet plausible synthesis protocols and potential applications based on established principles of MOF chemistry and synthesis with similarly functionalized benzoic acid derivatives. [2][3] Potential Applications

A hypothetical MOF synthesized from this compound, tentatively named Hypo-MOF-1(Zn) , could exhibit properties suitable for various applications:

  • Drug Delivery: The porous structure could be utilized for the encapsulation and controlled release of therapeutic agents. The ester functionality could be designed to hydrolyze under specific physiological conditions, triggering drug release. [1][3]* Catalysis: The aromatic ring and functional groups could serve as a platform for anchoring catalytic species. The bromo group, in particular, can be a site for post-synthetic modification via cross-coupling reactions to introduce catalytic moieties.

  • Gas Storage and Separation: The tailored pore environment could be suitable for the selective adsorption and storage of gases. [1]* Sensing: The functional groups could interact with specific analytes, leading to a detectable change in the MOF's properties, such as luminescence or conductivity.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of the hypothetical MOF, Hypo-MOF-1(Zn) , based on typical values for zinc-based MOFs synthesized from functionalized benzoic acid linkers.

PropertyExpected ValueCharacterization Method
BET Surface Area 800 - 1500 m²/gNitrogen Adsorption
Pore Volume 0.4 - 0.8 cm³/gNitrogen Adsorption
Average Pore Diameter 1.0 - 2.5 nmNitrogen Adsorption
Particle Size 10 - 50 µmSEM
Thermal Stability Up to 350 °C in N₂TGA

Experimental Protocols

Two plausible methods for incorporating this compound into a MOF structure are presented: a direct solvothermal synthesis and a post-synthetic modification approach via solvent-assisted linker exchange (SALE).

Protocol 1: Solvothermal Synthesis of Hypo-MOF-1(Zn)

This protocol describes a solvothermal method for the de novo synthesis of a zinc-based MOF using this compound as the organic linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate and 0.1 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Collect the crystalline product by vacuum filtration.

  • Wash the collected solid with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Activate the MOF by heating the sample under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

Protocol 2: Post-Synthetic Modification via Solvent-Assisted Linker Exchange (SALE)

This protocol describes the incorporation of this compound into a pre-synthesized parent MOF, such as MOF-5, which is composed of zinc nodes and terephthalic acid linkers. [4][5] Materials:

  • Parent MOF (e.g., MOF-5)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Activate the parent MOF (e.g., MOF-5) by heating under vacuum to ensure the pores are accessible.

  • Prepare a concentrated solution of this compound in DMF (e.g., 0.1 M).

  • Immerse the activated parent MOF crystals in the linker solution in a sealed vial.

  • Heat the vial at 80 °C for 72 hours to facilitate the exchange of the original linkers with the new functionalized linkers.

  • After cooling to room temperature, decant the linker solution.

  • Wash the resulting crystals thoroughly with fresh DMF (5 x 10 mL) and then with ethanol (3 x 10 mL) to remove the displaced linkers and excess new linkers.

  • Activate the functionalized MOF by heating under vacuum at 150 °C for 12 hours.

Characterization

The successful synthesis and functionalization of the MOF should be confirmed using a combination of the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. [4]The PXRD pattern of the SALE-modified MOF should be compared to the parent MOF to ensure the framework integrity is maintained.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the this compound linker into the MOF structure. This is typically done by digesting a small sample of the MOF in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the surface area and pore volume of the activated MOF. [4]* Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.

Visualizations

G cluster_reagents Reagents cluster_process Solvothermal Synthesis cluster_workup Product Isolation and Activation metal Zn(NO₃)₂·6H₂O dissolve Dissolve in DMF metal->dissolve linker This compound linker->dissolve solvent DMF solvent->dissolve sonicate Sonicate dissolve->sonicate heat Heat at 100°C for 24h sonicate->heat cool Cool to RT heat->cool filter Filter cool->filter wash Wash with DMF & Ethanol filter->wash activate Activate under vacuum wash->activate product Hypo-MOF-1(Zn) activate->product

Figure 1. Workflow for the solvothermal synthesis of Hypo-MOF-1(Zn).

G cluster_drug_delivery Hypothetical Drug Delivery Pathway MOF_drug Hypo-MOF-1(Zn) (Drug Loaded) TargetCell Target Cell (e.g., Cancer Cell) MOF_drug->TargetCell Targeting Internalization Endocytosis TargetCell->Internalization Endosome Endosome (Low pH) Internalization->Endosome Hydrolysis Ester Hydrolysis Endosome->Hydrolysis pH-triggered DrugRelease Drug Release Hydrolysis->DrugRelease Apoptosis Therapeutic Effect (e.g., Apoptosis) DrugRelease->Apoptosis

Figure 2. A proposed signaling pathway for drug delivery using Hypo-MOF-1(Zn).

References

Application Notes and Protocols: Ester Hydrolysis of 3-Bromo-5-(methoxycarbonyl)benzoic acid and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective mono-hydrolysis of dimethyl 5-bromoisophthalate to yield 3-Bromo-5-(methoxycarbonyl)benzoic acid, and the subsequent complete hydrolysis to 5-bromoisophthalic acid. These procedures are essential for the synthesis of various pharmaceutical intermediates and other specialized organic compounds.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the development of novel pharmaceuticals and functional materials. Its synthesis is typically achieved through the selective hydrolysis of one of the two ester groups of dimethyl 5-bromoisophthalate. Further hydrolysis can yield the corresponding dicarboxylic acid, 5-bromoisophthalic acid. The protocols outlined below are based on established methods for the hydrolysis of symmetric diesters and related aromatic compounds. While these methods provide a strong starting point, optimization may be required to achieve the desired yield and purity for specific research applications.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the hydrolysis reactions. Please note that yields are representative and may vary based on reaction scale and purification efficiency.

Table 1: Selective Mono-hydrolysis of Dimethyl 5-bromoisophthalate

ParameterValueReference
Starting Material Dimethyl 5-bromoisophthalateN/A
Reagent Sodium Hydroxide (NaOH)General procedure for selective mono-hydrolysis of symmetric diesters
Solvent Tetrahydrofuran (THF) / WaterGeneral procedure for selective mono-hydrolysis of symmetric diesters
Temperature 0 °CGeneral procedure for selective mono-hydrolysis of symmetric diesters
Reaction Time 1 - 3 hours (monitor by TLC)General procedure for selective mono-hydrolysis of symmetric diesters
Product This compoundN/A
Typical Yield 70-90%Based on similar reactions

Table 2: Complete Hydrolysis of this compound

ParameterValueReference
Starting Material This compoundN/A
Reagent Sodium Hydroxide (NaOH)General procedure for complete ester hydrolysis
Solvent Water / EthanolGeneral procedure for complete ester hydrolysis
Temperature Reflux (approx. 80-100 °C)General procedure for complete ester hydrolysis
Reaction Time 2 - 6 hours (monitor by TLC)General procedure for complete ester hydrolysis
Product 5-Bromoisophthalic acidN/A
Typical Yield >90%Based on similar reactions

Experimental Protocols

Protocol 1: Selective Mono-hydrolysis of Dimethyl 5-bromoisophthalate

This protocol is adapted from a general method for the highly efficient selective mono-hydrolysis of symmetric diesters.

Materials:

  • Dimethyl 5-bromoisophthalate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Procedure:

  • In a round-bottom flask, dissolve dimethyl 5-bromoisophthalate (1.0 eq) in a mixture of THF and water (e.g., a 1:4 v/v ratio).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (1.0-1.2 eq) in water dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Complete Hydrolysis of this compound

This protocol describes the complete saponification of the remaining ester group to yield the dicarboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of NaOH (e.g., 2.5-3.0 eq).

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC until the starting material is no longer observed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with concentrated HCl until a precipitate forms and the pH is strongly acidic (pH ~1-2).

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product (5-bromoisophthalic acid) in a vacuum oven.

Mandatory Visualizations

EsterHydrolysisWorkflow cluster_mono_hydrolysis Protocol 1: Selective Mono-hydrolysis cluster_complete_hydrolysis Protocol 2: Complete Hydrolysis A1 Dissolve Dimethyl 5-bromoisophthalate in THF/Water A2 Cool to 0°C A1->A2 A3 Add NaOH (aq) dropwise A2->A3 A4 Monitor by TLC A3->A4 A5 Acidify with HCl A4->A5 Reaction Complete A6 Extract with Ethyl Acetate A5->A6 A7 Dry and Concentrate A6->A7 A8 Purify Product (this compound) A7->A8 B1 Dissolve 3-Bromo-5- (methoxycarbonyl)benzoic acid in Ethanol/Water A8->B1 Intermediate for Complete Hydrolysis B2 Add Excess NaOH B1->B2 B3 Reflux B2->B3 B4 Monitor by TLC B3->B4 B5 Remove Ethanol B4->B5 Reaction Complete B6 Acidify with HCl B5->B6 B7 Filter and Wash Solid B6->B7 B8 Dry Product (5-Bromoisophthalic acid) B7->B8

Caption: Workflow for the selective and complete hydrolysis of dimethyl 5-bromoisophthalate.

SignalingPathways Start Dimethyl 5-bromoisophthalate MonoAcid This compound Start->MonoAcid Selective Mono-hydrolysis (NaOH, THF/H2O, 0°C) DiAcid 5-Bromoisophthalic acid MonoAcid->DiAcid Complete Hydrolysis (NaOH, EtOH/H2O, Reflux)

Caption: Reaction pathway for the hydrolysis of dimethyl 5-bromoisophthalate.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-(methoxycarbonyl)benzoic acid. This versatile building block is a valuable starting material for the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients and functional materials. The protocols outlined herein cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1] This reaction is particularly effective for the synthesis of biaryl compounds.

General Reaction Scheme

Suzuki_Coupling cluster_arrow substrate This compound product 5-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid substrate->product boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base, Solvent plus1 + plus2 + arrow Pd Catalyst, Base Solvent, Heat

General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data

While specific data for this compound is not extensively published, the following table summarizes the results for the Suzuki coupling of the closely related 3-bromobenzoic acid with various arylboronic acids. These results provide a strong indication of the expected yields under similar conditions.[1]

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)[1]
1Phenylboronic acid3-Phenylbenzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.597
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.595
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.599
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.589
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the synthesis of a wide range of aryl amines.

General Reaction Scheme

Buchwald_Hartwig_Amination cluster_arrow substrate This compound product 3-(R¹R²N)-5-(methoxycarbonyl)benzoic acid substrate->product amine R¹R²NH amine->product catalyst Pd Catalyst, Ligand Base, Solvent plus1 + plus2 + arrow Pd Catalyst, Ligand, Base Solvent, Heat

General scheme of the Buchwald-Hartwig amination.
Quantitative Data

Specific yield data for the Buchwald-Hartwig amination of this compound is limited. The following table provides representative conditions for the amination of a structurally similar compound, methyl 3-bromo-4-methylbenzoate, which can serve as a starting point for optimization.[1]

EntryAminePalladium PrecursorLigandBaseSolventTemp. (°C)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene100
2AnilinePd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane110
3BenzylaminePd(OAc)₂DavePhosK₃PO₄Toluene100
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add the amine and anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4]

General Reaction Scheme

Sonogashira_Coupling cluster_arrow substrate This compound product 3-(Alkynyl)-5-(methoxycarbonyl)benzoic acid substrate->product alkyne R-C≡CH alkyne->product catalyst Pd Catalyst, Cu(I) salt Base, Solvent plus1 + plus2 + arrow Pd Catalyst, Cu(I) salt, Base Solvent, Heat Heck_Reaction cluster_arrow substrate This compound product 3-(Alkenyl)-5-(methoxycarbonyl)benzoic acid substrate->product alkene Alkene alkene->product catalyst Pd Catalyst Base, Solvent plus1 + plus2 + arrow Pd Catalyst, Base Solvent, Heat Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base ar_pd_ar Ar-Pd(II)L₂(Ar') transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product Experimental_Workflow start Combine Reactants, Catalyst, Base, Solvent reaction Heat under Inert Atmosphere start->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

References

The Versatile Role of 3-Bromo-5-(methoxycarbonyl)benzoic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(methoxycarbonyl)benzoic acid is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of pharmaceutical intermediates. Its disubstituted aromatic ring, featuring both a bromine atom and a methoxycarbonyl group, provides two distinct points for chemical modification. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid and ester functionalities provide handles for amide bond formation and esterification, or for further chemical transformations. This unique combination of reactive sites makes this compound a key starting material for the construction of complex molecules with potential therapeutic applications.

While specific, detailed protocols and quantitative data for the direct application of this compound in the synthesis of named pharmaceutical intermediates are not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of its functional groups. The following application notes and protocols are based on general synthetic methodologies for structurally similar compounds and are intended to serve as a guide for researchers in utilizing this versatile reagent.

Data Presentation

TransformationReagents & ConditionsProduct TypeExpected Yield Range (%)Notes
Amide Coupling Amine, Coupling Agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM)N-substituted amides60-95%Yield is dependent on the nucleophilicity of the amine and steric hindrance.
Esterification (Fischer) Alcohol, Acid Catalyst (e.g., H₂SO₄), HeatEsters50-80%Typically requires forcing conditions for sterically hindered alcohols.
Suzuki Coupling Boronic acid/ester, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane/H₂O)Biaryl compounds70-95%Catalyst and base selection are crucial for optimal yield.
Buchwald-Hartwig Amination Amine, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)N-Aryl compounds65-90%Sensitive to air and moisture; requires inert atmosphere.
Hydrolysis of Ester Base (e.g., LiOH, NaOH), Solvent (e.g., THF/H₂O, MeOH/H₂O)5-Bromoisophthalic acid>90%Typically a high-yielding and clean reaction.

Experimental Protocols

The following are generalized protocols for key synthetic transformations involving this compound. Researchers should adapt and optimize these procedures for their specific substrates and experimental setup.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using a standard coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester to form a biaryl compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key synthetic transformations of this compound.

Amide_Coupling start This compound reagents + Amine (R-NH2) + Coupling Agent (HATU) + Base (DIPEA) start->reagents product Amide Intermediate reagents->product

Caption: General workflow for amide synthesis.

Suzuki_Coupling start This compound reagents + Boronic Acid (Ar-B(OH)2) + Pd Catalyst + Base start->reagents product Biaryl Intermediate reagents->product

Caption: General workflow for Suzuki coupling.

Conclusion

This compound represents a highly useful and versatile building block for the synthesis of complex organic molecules targeted for pharmaceutical applications. The ability to selectively functionalize the molecule at its bromine and carboxylic acid/ester positions through well-established synthetic methodologies like amide coupling and palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse compound libraries. The protocols and data presented herein provide a foundational guide for researchers to explore the full potential of this valuable synthetic intermediate in drug discovery and development programs. It is emphasized that the provided protocols are general and will likely require optimization for specific substrate combinations to achieve maximum efficiency and yield.

Application Notes and Protocols: Synthetic Routes to Angiokinase Inhibitors using 3-Bromo-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(methoxycarbonyl)benzoic acid is a versatile trifunctional building block in medicinal chemistry and drug discovery. Its distinct functional groups—a bromine atom, a methoxycarbonyl (ester) group, and a carboxylic acid—offer orthogonal reactivity, enabling the strategic construction of complex molecular architectures. The presence of the bromine atom facilitates the formation of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The carboxylic acid and ester moieties provide handles for amide and ester bond formation, further expanding the accessible chemical space.

These application notes will detail the synthetic utility of this compound as a key starting material in the synthesis of potent kinase inhibitors, with a specific focus on a synthetic route to Nintedanib (BIBF 1120), a triple angiokinase inhibitor.

Target Molecule: Nintedanib (BIBF 1120)

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1/2/3), and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[1][2][3][4] Its ability to simultaneously inhibit these pathways makes it an effective therapeutic agent for idiopathic pulmonary fibrosis and certain types of cancer.[5][6] The core of Nintedanib's structure is a 6-methoxycarbonyl-substituted indolinone, a scaffold accessible from this compound.[7][8]

Data Presentation

Table 1: Inhibitory Activity of Nintedanib (BIBF 1120)
Target KinaseIC₅₀ (nM)Reference
VEGFR134[1][2]
VEGFR213[1][2][3]
VEGFR313[1][2]
FGFR169[1][2]
FGFR237[3]
FGFR3108[3]
PDGFRα59[1][3]
PDGFRβ65[1][3]
Flt-326[3]
Lck16[3]
Src156

Experimental Protocols

The following protocols describe a plausible synthetic route to the core indolinone structure of Nintedanib, starting from this compound.

Protocol 1: Synthesis of Methyl 3-amino-5-bromobenzoate

This protocol describes the conversion of the carboxylic acid to an amine via a Curtius or Hofmann rearrangement, or through a multi-step reduction of a nitro intermediate. For the purpose of this note, we will outline a direct amination approach.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous tert-butanol, add triethylamine (1.2 eq) and diphenylphosphoryl azide (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the Boc-protected amine.

  • Dissolve the crude Boc-protected amine in dichloromethane and add trifluoroacetic acid (5.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to afford Methyl 3-amino-5-bromobenzoate.

Protocol 2: Buchwald-Hartwig Amination for Synthesis of the Nintedanib Precursor

This protocol outlines the coupling of the synthesized amino-bromo intermediate with the aniline side chain of Nintedanib.

Materials:

  • Methyl 3-amino-5-bromobenzoate (from Protocol 1)

  • 4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard Schlenk glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine Methyl 3-amino-5-bromobenzoate (1.0 eq), 4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)aniline (1.1 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Indolinone Core Formation

This protocol describes the formation of the indolinone core via a palladium-catalyzed intramolecular C-H activation/cyclization.

Materials:

  • Product from Protocol 2

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the product from Protocol 2 (1.0 eq), Pd(OAc)₂ (0.1 eq), K₂CO₃ (2.0 eq), and pivalic acid (0.3 eq).

  • Add anhydrous DMA.

  • Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the indolinone core of Nintedanib.

Visualizations

Synthetic_Route A This compound B Methyl 3-amino-5-bromobenzoate A->B Amination C Coupled Intermediate B->C Buchwald-Hartwig Amination D Nintedanib Precursor (Indolinone Core) C->D Intramolecular C-H Activation

Caption: Synthetic workflow to the Nintedanib precursor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PLCg FGFR->PI3K PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Nintedanib Nintedanib Nintedanib->VEGFR Inhibition Nintedanib->FGFR Inhibition Nintedanib->PDGFR Inhibition VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR PDGF PDGF PDGF->PDGFR

Caption: Nintedanib inhibits key angiogenic signaling pathways.

References

Application Notes: Derivatization of 3-Bromo-5-(methoxycarbonyl)benzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-(methoxycarbonyl)benzoic acid is a versatile scaffold for drug discovery, offering multiple reactive sites for chemical modification. Its structure, featuring a bromine atom and a methoxycarbonyl group on a benzoic acid backbone, allows for the systematic exploration of chemical space to develop novel therapeutic agents. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The methoxycarbonyl group can be readily hydrolyzed to a carboxylic acid, which can then be converted into a wide array of amides, esters, and other functional groups. This document provides detailed protocols for the derivatization of this scaffold via amide coupling and Suzuki-Miyaura cross-coupling reactions, two of the most powerful and widely used transformations in medicinal chemistry.

Key Derivatization Pathways

The primary strategies for derivatizing this compound involve two main pathways: modification at the carboxylic acid position (following hydrolysis) and substitution at the bromine position via cross-coupling. These pathways can be employed sequentially to generate vast libraries of compounds with diverse functionalities.

G start This compound hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis Step 1 suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) start->suzuki Pathway B acid 3-Bromo-5-carboxybenzoic acid hydrolysis->acid amide_coupling Amide Coupling (Amine, Coupling Agent) acid->amide_coupling Pathway A amide_product Amide Derivatives amide_coupling->amide_product suzuki_product Biaryl Derivatives suzuki->suzuki_product

Caption: Key derivatization pathways for this compound.

Data Presentation

While specific biological data for derivatives of this compound is not extensively published, data from structurally related compounds can guide derivatization strategies. The following tables summarize representative data for key reactions and biological activities of similar scaffolds.

Table 1: Representative Yields for Suzuki Coupling Reactions. This data, adapted from reactions with 3-Bromobenzoic acid, demonstrates the high efficiency of Suzuki coupling for introducing various aryl groups.[1] Similar outcomes can be anticipated when applying these conditions to this compound.

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89

Table 2: Biological Activity of a Structurally Related Kinase Inhibitor. The following data shows the inhibitory activity of a downstream product derived from 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, highlighting the potential of halogenated benzamide scaffolds as potent enzyme inhibitors.[2]

Cell Line (NSCLC)IC₅₀ (µM)[2]
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Amide Derivatives via Amide Coupling

This protocol first describes the hydrolysis of the methyl ester to the carboxylic acid, followed by a standard amide coupling procedure using HATU as the coupling agent.

Part A: Ester Hydrolysis

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, acidify the mixture to pH ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-bromo-5-carboxybenzoic acid.

Part B: Amide Coupling

G start 1. Dissolve Acid, Amine, & DIPEA in DMF add_hatu 2. Add HATU to the mixture start->add_hatu stir 3. Stir at room temperature (15 min - 2h) add_hatu->stir monitor 4. Monitor reaction by TLC/LC-MS stir->monitor workup 5. Dilute with EtOAc, wash with NaHCO3 & Brine monitor->workup Complete dry 6. Dry (MgSO4), filter, and concentrate workup->dry purify 7. Purify by column chromatography dry->purify product Final Amide Product purify->product

Caption: Experimental workflow for HATU-mediated amide coupling.

  • Reaction Setup: To a solution of 3-bromo-5-carboxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[3]

  • Coupling Agent Addition: Add HATU (1.1 eq) to the reaction mixture.[3]

  • Reaction: Stir the mixture at room temperature for 15 minutes to 2 hours, monitoring progress by TLC.[3]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired amide.[3]

Protocol 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

G setup 1. Combine aryl halide, boronic acid, catalyst, and base in a flask inert 2. Evacuate and backfill with inert gas (3x) setup->inert solvent 3. Add degassed solvent system inert->solvent heat 4. Heat mixture to 90-100 °C with stirring solvent->heat monitor 5. Monitor reaction by TLC/LC-MS (12-24h) heat->monitor cool 6. Cool to room temperature monitor->cool Complete extract 7. Dilute, wash with water & brine, extract cool->extract dry 8. Dry (Na2SO4), filter, and concentrate extract->dry purify 9. Purify by column chromatography dry->purify product Final Biaryl Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[1][4]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1][4]

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.[1]

  • Extraction: Wash the organic layer with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Mechanism: Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6]

G pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R-Pd(II)-R' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product R-R' (Coupled Product) red_elim->product aryl_halide R-X (Aryl Halide) aryl_halide->ox_add boronic_acid R'-B(OH)2 (Boronic Acid) + Base boronic_acid->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.[1]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis and purification of 3-Bromo-5-(methoxycarbonyl)benzoic acid, a valuable intermediate in pharmaceutical and chemical synthesis. The protocols detailed below are based on established chemical principles and analogous procedures for related compounds, adapted for larger-scale production.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process starting from 5-bromoisophthalic acid. The first step involves the esterification of both carboxylic acid groups to yield dimethyl 5-bromoisophthalate. The second, crucial step is the selective mono-hydrolysis of one of the methyl ester groups to afford the desired product.

Reaction Scheme:

Synthesis_Scheme start 5-Bromoisophthalic Acid intermediate Dimethyl 5-bromoisophthalate start->intermediate  Methanol, H₂SO₄ (cat.) Esterification product This compound intermediate->product  NaOH (aq), THF Selective Mono-hydrolysis

Figure 1. Overall synthetic scheme for this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification processes.

Table 1: Synthesis Parameters

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1. Esterification 5-Bromoisophthalic acidMethanol, Sulfuric acid (catalytic)MethanolReflux685 - 95
2. Selective Mono-hydrolysis Dimethyl 5-bromoisophthalateSodium hydroxideTHF/Water01 - 270 - 85

Table 2: Purification Parameters

MethodSolvent/ReagentKey StepsExpected Purity
Recrystallization Ethanol/Water or TolueneDissolution in hot solvent, slow cooling, filtration>98%
Acid-Base Extraction Diethyl ether, Sodium bicarbonate (aq), HCl (aq)Dissolution, extraction with base, acidification, filtration>97%

Experimental Protocols

Large-Scale Synthesis of Dimethyl 5-bromoisophthalate (Intermediate)

This protocol is adapted from established procedures for the esterification of isophthalic acids.

Materials:

  • 5-Bromoisophthalic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • 5% Sodium Bicarbonate solution

  • Distilled Water

Equipment:

  • Large glass-lined reactor with mechanical stirrer, reflux condenser, and temperature probe

  • Heating mantle or steam jacket

  • Large filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Charging the Reactor: In a clean, dry reactor, charge 5-bromoisophthalic acid.

  • Addition of Methanol and Catalyst: Add anhydrous methanol in a sufficient volume to ensure good stirring of the resulting slurry. With continuous stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Esterification Reaction: Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a separate vessel containing a large volume of distilled water with vigorous stirring. Neutralize the mixture to a pH of 7-8 by the controlled addition of a 5% aqueous sodium bicarbonate solution.

  • Isolation of Intermediate: The solid dimethyl 5-bromoisophthalate will precipitate. Isolate the product by filtration.

  • Washing and Drying: Wash the collected solid with distilled water until the filtrate is neutral. Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Large-Scale Selective Mono-hydrolysis to this compound (Final Product)

This protocol is based on methods for the selective mono-hydrolysis of symmetric diesters.[1]

Materials:

  • Dimethyl 5-bromoisophthalate

  • Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled Water

Equipment:

  • Large glass-lined reactor with mechanical stirrer, cooling jacket, and temperature probe

  • Addition funnel

  • Large filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: In the reactor, dissolve dimethyl 5-bromoisophthalate in a mixture of THF and water.

  • Cooling: Cool the solution to 0°C using a cooling jacket.

  • Controlled Hydrolysis: Slowly add a pre-determined amount of aqueous sodium hydroxide solution via an addition funnel, maintaining the temperature at 0°C. The amount of NaOH should be carefully calculated to achieve mono-hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress closely by HPLC to observe the disappearance of the starting material and the formation of the desired mono-acid and the di-acid byproduct. The reaction is typically complete within 1-2 hours.

  • Acidification: Once the desired level of conversion is reached, quench the reaction by slowly adding concentrated hydrochloric acid until the pH of the solution is acidic (pH ~2).

  • Precipitation and Isolation: The product, this compound, will precipitate out of the solution. Isolate the solid product by filtration.

  • Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic salts. Dry the product in a vacuum oven at a suitable temperature.

Purification Protocols

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Toluene

  • Water (if using ethanol)

Procedure:

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or toluene) where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: In a suitably sized vessel, heat the chosen solvent to near boiling. Add the crude product to the hot solvent with stirring until it is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. For large-scale operations, controlled cooling is crucial to obtain crystals of good size and purity. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification by Acid-Base Extraction

Materials:

  • Crude this compound

  • Diethyl ether (or another suitable organic solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether in a large separatory funnel or an extraction vessel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the vessel.[2][3] Shake the mixture thoroughly to allow the acidic product to react with the base and move into the aqueous layer as its sodium salt. Separate the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the product.

  • Acidification and Precipitation: Combine the aqueous extracts in a separate reactor and cool in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the solution is acidic. The purified this compound will precipitate out.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification esterification Esterification of 5-Bromoisophthalic Acid hydrolysis Selective Mono-hydrolysis of Dimethyl 5-bromoisophthalate esterification->hydrolysis Intermediate recrystallization Recrystallization hydrolysis->recrystallization Crude Product acid_base_extraction Acid-Base Extraction hydrolysis->acid_base_extraction Crude Product final_product Pure this compound recrystallization->final_product Purified Product acid_base_extraction->final_product Purified Product

Figure 2. Workflow for the synthesis and purification of the target compound.

References

Troubleshooting & Optimization

purification of crude 3-Bromo-5-(methoxycarbonyl)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Bromo-5-(methoxycarbonyl)benzoic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the .

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds.[1] The principle relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[1][2] Ideally, this compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent at low temperatures.[1][3] Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after filtration).[1]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal solvent should dissolve the compound when hot but not when cold.[1][3] It should not react chemically with the compound.[1] For aromatic carboxylic acids like this one, common solvents include ethanol, aqueous ethanol, acetic acid, and water.[3][4] A good starting point is to use a solvent with a similar functional group.[5] Often, a mixed solvent system (e.g., ethanol-water) is required, where the compound is soluble in one solvent (the "soluble solvent") and insoluble in the other (the "anti-solvent").[6]

Q3: What are the likely impurities in crude this compound?

A3: Common impurities may originate from the synthesis process. These can include unreacted starting materials, such as 4-methoxybenzoic acid, and side products like monobrominated isomers (e.g., 3-Bromo-4-methoxybenzoic acid).[7] Over-brominated or oxidized products can also be present if reaction conditions were not optimal.[7]

Q4: When is it necessary to use activated charcoal?

A4: Activated charcoal is used to remove colored impurities from the solution.[8] It should be added in small amounts to the hot solution after the crude product has completely dissolved but before hot filtration.[8] Using an excessive amount of charcoal should be avoided as it can adsorb the desired product, leading to a lower yield.

Q5: How can I maximize the yield of my purified product?

A5: To maximize yield, use the minimum amount of hot solvent required to fully dissolve the crude solid.[8] Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor upon cooling, thus reducing the recovery.[6][9] Ensure the solution cools slowly to allow for proper crystal formation, and then cool it further in an ice bath to maximize precipitation before filtration.[4][10]

Troubleshooting Guide

Problem: My compound will not dissolve, even in the boiling solvent.

  • Answer: You may not have added enough solvent. Add small, incremental portions of the hot solvent until the solid dissolves.[2] Alternatively, the solid may contain impurities that are insoluble in your chosen solvent. If, after adding a significant amount of solvent, a small amount of solid remains, it is likely an insoluble impurity that can be removed by hot gravity filtration.[11]

Problem: No crystals have formed after the solution has cooled.

  • Answer: This is a common issue, often caused by two main factors:

    • Too much solvent was used: This is the most frequent cause.[9] The solution is not saturated enough for crystals to form. To fix this, boil off some of the solvent to concentrate the solution and then allow it to cool again.[6]

    • The solution is supersaturated: The crystals need a nucleation site to begin growing.[9] Try inducing crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of the pure compound to the solution.[2][9][10][11]

Problem: An oil is forming instead of solid crystals ("oiling out").

  • Answer: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often due to the solution being highly impure or cooling too rapidly.[6][9] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to prevent premature precipitation, and allow the solution to cool much more slowly.[6][9] Ensuring the flask is insulated or placed on a surface that does not draw heat away quickly can help.

Problem: The crystals formed very rapidly into a fine powder.

  • Answer: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[6] This typically happens when the solution is cooled too quickly. The remedy is to reheat the solution, add a little extra solvent to exceed the minimum required for dissolution, and then allow it to cool slowly and undisturbed at room temperature.[6]

Problem: The final product is still colored.

  • Answer: If colored impurities are present, they can often be removed with activated charcoal.[8] The crude product should be redissolved in the hot solvent, a small amount of charcoal added, and the mixture boiled for a few minutes. The charcoal, along with the adsorbed impurities, is then removed by performing a hot gravity filtration before allowing the filtrate to cool and crystallize.[8]

Problem: The final yield is very low.

  • Answer: A low yield can result from several factors:

    • Using too much solvent during dissolution.[6][9]

    • Premature crystallization during hot filtration, which results in product loss on the filter paper.

    • Washing the final crystals with too much cold solvent or with a solvent that was not sufficiently cold.

    • Incomplete crystallization before filtration; ensure the solution is thoroughly cooled in an ice bath.

Data Presentation

Table 1: Recommended Solvents and Solvent Systems

Solvent / System Boiling Point (°C) Characteristics & Suitability
Ethanol 78 Good general solvent for aromatic acids. May have high solubility even when cold, potentially reducing yield.
Methanol 65 Similar to ethanol but more volatile.
Water 100 Often a good choice for polar compounds like carboxylic acids, as solubility typically increases dramatically with temperature.[2][3][11]
Ethyl Acetate 77 A moderately polar solvent that can be effective.
Ethanol / Water Varies A versatile mixed solvent system. The compound is dissolved in minimal hot ethanol, and hot water is added dropwise until the solution becomes cloudy (the cloud point), after which a few drops of hot ethanol are added to clarify it before cooling.[6]

| Acetic Acid / Water | Varies | Can be effective but may be harder to remove residual acetic acid from the final product.[3] |

Table 2: Troubleshooting Summary

Problem Primary Cause Recommended Solution(s)
No Crystals Form Too much solvent; Supersaturation Boil off excess solvent; Scratch flask or add a seed crystal.[6][9]
Oiling Out Cooled too quickly; High impurity level Reheat, add more solvent, and cool very slowly.[6][9]
Low Yield Too much solvent used Use the minimum amount of hot solvent necessary for dissolution.[6]
Product Still Colored Persistent colored impurities Redissolve, treat with activated charcoal, and perform hot filtration.[8]

| Rapid Powder Formation | Cooled too quickly | Reheat, add slightly more solvent, and allow to cool slowly.[6] |

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and a boiling chip. Heat the mixture on a hot plate, swirling gently, until it boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8] Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source. After it has cooled slightly, add a small spatula-tip of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[8][11]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4][11] Slow cooling is essential for the formation of large, pure crystals.[6]

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[4][10]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][10]

  • Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[4][10]

  • Drying: Allow air to be drawn through the crystals on the funnel for several minutes to help them dry. Transfer the dried crystals to a pre-weighed watch glass and allow them to air-dry completely or dry them in a vacuum oven.

Visualization

G start Start: Crude Solid dissolve Add minimal hot solvent and heat start->dissolve check_dissolve Does solid dissolve completely? dissolve->check_dissolve hot_filter Insoluble impurities present. Perform hot gravity filtration. check_dissolve->hot_filter No cool_solution Allow filtrate to cool slowly to room temperature check_dissolve->cool_solution Yes hot_filter->cool_solution check_crystals Do crystals form? cool_solution->check_crystals oiling_out Problem: Oiling Out check_crystals->oiling_out Oil forms no_crystals Problem: No Crystals check_crystals->no_crystals No ice_bath Cool in ice bath check_crystals->ice_bath Yes fix_oil Reheat, add more solvent, cool slowly oiling_out->fix_oil fix_no_crystals Boil off some solvent OR scratch flask / add seed crystal no_crystals->fix_no_crystals fix_oil->cool_solution fix_no_crystals->cool_solution vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash_dry Wash with cold solvent and dry vacuum_filter->wash_dry end_product End: Pure Product wash_dry->end_product

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Recrystallization of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal recrystallization solvent for various substituted benzoic acids. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and solubility data to facilitate the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for substituted benzoic acids?

A1: The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The chosen solvent should readily dissolve the substituted benzoic acid at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery of the purified crystals.

  • Appropriate boiling point: The solvent's boiling point should be lower than the melting point of the substituted benzoic acid to prevent the compound from melting or "oiling out" before it dissolves.

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Volatility: A relatively volatile solvent is preferred as it can be easily removed from the purified crystals during the drying process.

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Q2: How do substituents on the benzoic acid ring affect solvent selection?

A2: Substituents on the benzoic acid ring significantly influence the compound's polarity and, consequently, its solubility in different solvents.

  • Polar Substituents: Electron-withdrawing or hydrogen-bonding groups (e.g., -OH, -NH2, -NO2) increase the polarity of the molecule. Polar solvents like water, ethanol, and methanol are often good candidates for recrystallizing benzoic acids with these substituents.

  • Nonpolar Substituents: Alkyl or aryl groups (e.g., -CH3, -Cl) decrease the polarity of the molecule. Less polar solvents such as toluene, or solvent mixtures like ethanol/water, may be more suitable.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a solvent mixture (binary solvent system) is often employed when a single solvent does not meet all the ideal criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The impure compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). The solution is then clarified by adding a few drops of the hot "good" solvent and allowed to cool, promoting crystal formation. Common mixtures include ethanol/water and acetone/water.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is too dilute (too much solvent was used).- The rate of cooling is too rapid.- The solution is supersaturated.- Evaporate excess solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.- Induce crystallization: - Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth. - Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.- Cool slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The presence of impurities has significantly lowered the melting point of the compound.- Reheat and dilute: Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.- Cool slowly: Allow the solution to cool at a slower rate to encourage the formation of an ordered crystal lattice rather than an amorphous oil.- Change solvent: Select a solvent with a lower boiling point.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent: Ensure only the minimum volume of hot solvent required to fully dissolve the compound is used.- Preheat filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent cooling and premature crystallization.- Wash with ice-cold solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhering mother liquor without dissolving the product.
Colored impurities remain in the crystals. - The impurities are not effectively removed by a single recrystallization.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb the desired compound.

Quantitative Solubility Data

The following table summarizes the solubility of various substituted benzoic acids in common laboratory solvents. This data can guide the initial selection of a suitable recrystallization solvent. Solubility is generally temperature-dependent, increasing with higher temperatures.

CompoundSolventSolubility at Room Temperature (approx.)Solubility at Elevated Temperature
Benzoic Acid Water3.4 g/L (25°C)56.31 g/L (100°C)[2]
EthanolSolubleHighly Soluble[3]
TolueneSlightly SolubleSoluble[4]
4-Aminobenzoic Acid Water5.39 g/L (25°C)1 g in 90 mL boiling water[5]
Ethanol1 g in 8 mLHighly Soluble[5]
MethanolSolubleHighly Soluble[6]
m-Aminobenzoic Acid WaterLowIncreases with temperature[7]
MethanolSolubleHighly Soluble[7]
EthanolSolubleHighly Soluble[7]
4-Hydroxybenzoic Acid WaterSparingly SolubleSoluble
EthanolSolubleHighly Soluble[8]
2-Hydroxybenzoic Acid (Salicylic Acid) Water2.2 g/L (25°C)Soluble in hot water
EthanolHighly SolubleHighly Soluble[9]
4-Methylbenzoic Acid WaterLowIncreases with temperature[10]
MethanolSolubleHighly Soluble[11]
Acetic AcidSolubleHighly Soluble[10]
2-Chlorobenzoic Acid Water2.1 g/L (25°C)Soluble in boiling water
EthanolSolubleHighly Soluble
3-Nitrobenzoic Acid WaterLowIncreases with temperature[3]
MethanolSolubleHighly Soluble[3]
EthanolSolubleHighly Soluble[3]

Note: This table provides a general guide. Experimental determination of solubility is recommended for specific applications.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing a substituted benzoic acid from a single solvent.

  • Solvent Selection: Based on solubility tests, choose a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the impure substituted benzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a stemless funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.

  • Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Solvent Pair Recrystallization

This protocol is for using a binary solvent system.

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.

Solvent_Selection_Workflow start Start: Impure Substituted Benzoic Acid solubility_test Perform Solubility Tests (Small Scale) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No poor_solvent Poor Solvent (Reject) dissolves_cold->poor_solvent Yes good_solvent Good Single Solvent Candidate insoluble_hot->good_solvent No insoluble_hot->poor_solvent Yes proceed_recrystallization Proceed with Recrystallization Protocol good_solvent->proceed_recrystallization solvent_pair Consider Solvent Pair poor_solvent->solvent_pair find_good_solvent Find 'Good' Solvent (Soluble when hot) solvent_pair->find_good_solvent find_poor_solvent Find 'Poor' Solvent (Insoluble when hot, miscible with 'good' solvent) find_good_solvent->find_poor_solvent find_poor_solvent->proceed_recrystallization

Caption: Workflow for selecting a recrystallization solvent.

References

Technical Support Center: Synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and low yields.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction. - Product loss during workup and purification. - Sub-optimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Carefully perform extraction and washing steps to avoid loss of product into the aqueous layer. Ensure complete precipitation of the product if recrystallizing.[1] - Optimize the reaction temperature. For electrophilic aromatic bromination, the temperature should be carefully controlled to prevent side reactions.[2]
Presence of Unreacted Starting Material - Insufficient brominating agent. - Short reaction time. - Inadequate catalyst activity.- Ensure the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine) is correct. A slight excess may be necessary. - Extend the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. - If using a Lewis acid catalyst (e.g., FeBr₃), ensure it is anhydrous and active.
Formation of Di- or Poly-brominated Impurities - Excess of brominating agent. - Reaction temperature is too high. - Highly activating nature of the methoxycarbonyl group is not sufficiently controlled.- Use a stoichiometric amount or a slight excess of the brominating agent. - Maintain a controlled, lower temperature during the addition of the brominating agent and throughout the reaction. - Consider using a milder brominating agent or a solvent system that can moderate the reactivity.
Presence of Isomeric Impurities - The directing effects of the substituents on the aromatic ring can lead to the formation of other isomers. The methoxycarbonyl group is a meta-director, while the bromine is an ortho-, para-director in subsequent brominations.- Optimize reaction conditions to favor the desired isomer. This can include the choice of solvent and catalyst. - Purify the crude product using column chromatography to separate the isomers.
Product "Oils Out" During Recrystallization - The melting point of the crude product is lower than the boiling point of the solvent. - High concentration of impurities.- Select a recrystallization solvent with a lower boiling point. - Attempt a preliminary purification by another method, such as acid-base extraction, before recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the typical synthesis route of electrophilic aromatic bromination of methyl 3-carboxybenzoate, the most common impurities are:

  • Unreacted starting material: Methyl 3-carboxybenzoate.

  • Di-brominated products: Such as 3,5-Dibromo-(methoxycarbonyl)benzoic acid.

  • Isomeric byproducts: Bromination at other positions on the aromatic ring, although the methoxycarbonyl group is primarily a meta-director.

Q2: What is a suitable experimental protocol for the synthesis of this compound?

A2: A general protocol for the electrophilic aromatic bromination of an aromatic ester is as follows:

Materials:

  • Methyl 3-carboxybenzoate

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃) (catalyst, if using Br₂)

  • A suitable solvent (e.g., dichloromethane, acetic acid)

  • Sodium thiosulfate solution (for quenching excess bromine)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 3-carboxybenzoate in the chosen solvent in a round-bottom flask.

  • If using Br₂, add a catalytic amount of anhydrous FeBr₃.

  • Slowly add a solution of Br₂ or NBS in the solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench any excess bromine with a sodium thiosulfate solution.

  • Perform an aqueous workup by washing the organic layer with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[3]

Q3: How can I best purify the crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially unreacted starting material, if a suitable solvent is found.[1][4]

  • Column Chromatography: This is the most effective method for separating isomeric impurities and other byproducts with similar solubility to the desired product.[5]

  • Acid-Base Extraction: This can be useful for separating the acidic product from neutral impurities.[1]

Q4: Which analytical techniques are recommended for identifying and quantifying impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the impurities.

Impurity Data Summary

The following table provides a hypothetical summary of typical impurities that might be observed during the synthesis of this compound, as detected by HPLC.

ImpurityRetention Time (min)Typical Amount (%)Identification Method
Methyl 3-carboxybenzoate5.2< 2HPLC, ¹H NMR
3,5-Dibromo-(methoxycarbonyl)benzoic acid12.8< 1HPLC, MS
Isomeric Brominated Product9.5< 0.5HPLC, ¹H NMR, MS

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes workup_loss Product Loss During Workup check_yield->workup_loss Yes starting_material Unreacted Starting Material? check_purity->starting_material Yes end Pure Product check_purity->end No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions improve_workup Improve Workup/Purification Technique workup_loss->improve_workup optimize_conditions->start improve_workup->start polybromination Di-/Poly-bromination? starting_material->polybromination No adjust_stoichiometry Adjust Stoichiometry of Brominating Agent starting_material->adjust_stoichiometry Yes isomers Isomeric Impurities? polybromination->isomers No control_temperature Control Reaction Temperature polybromination->control_temperature Yes column_chromatography Purify by Column Chromatography isomers->column_chromatography Yes isomers->end No adjust_stoichiometry->start control_temperature->start column_chromatography->end

Caption: A flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the yield and purity of 3-Bromo-5-(methoxycarbonyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most common and direct method is the electrophilic aromatic substitution (bromination) of the starting material, 3-(methoxycarbonyl)benzoic acid.[1] The carboxyl and methoxycarbonyl groups are meta-directing, which favors the formation of the desired 3,5-substituted product.

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly based on the chosen reagents, reaction conditions, and purification methods. While specific yields for this compound are not extensively reported in the provided search results, similar bromination reactions on substituted benzoic acids report yields ranging from moderate to high (e.g., 60-90%).[2][3] Optimization of the protocol is key to achieving higher yields.

Q3: Which brominating agents are suitable for this reaction?

A3: Several brominating agents can be used, including:

  • Liquid Bromine (Br₂) with a Lewis acid catalyst like FeBr₃. This is a traditional and effective method.[4]

  • N-Bromosuccinimide (NBS) is a safer and easier-to-handle alternative to liquid bromine. It is often used with a proton source or catalyst.[5][6]

  • Dibromohydantoin can also be employed, sometimes in the presence of a strong acid like concentrated sulfuric acid.[3]

Q4: How can I purify the final product?

A4: The most common purification method is recrystallization.[1][4] A suitable solvent system, such as ethanol/water or acetic acid/water, can be used. For very high purity requirements, column chromatography may be necessary.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Suboptimal Reagent Stoichiometry: Incorrect ratio of substrate to brominating agent. 3. Decomposition: The product might be unstable under prolonged heating or harsh acidic conditions. 4. Loss during Work-up/Purification: Product may be lost during extraction or recrystallization steps.1. Monitor the reaction using TLC or HPLC to ensure the starting material is fully consumed.[7] Consider extending the reaction time or slightly increasing the temperature. 2. Optimize the stoichiometry. Start with a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) and adjust as needed. 3. Avoid excessive heating. Once the reaction is complete, proceed with the work-up promptly. 4. Ensure proper pH adjustment during extraction to minimize the solubility of the carboxylic acid in the organic phase. When recrystallizing, use a minimal amount of hot solvent and cool slowly to maximize crystal recovery.[4]
Formation of Di-brominated Byproduct 1. Excess Brominating Agent: Using too much of the brominating agent can lead to a second bromination. 2. High Reaction Temperature: Higher temperatures can sometimes favor over-bromination.1. Use a controlled amount of the brominating agent (closer to 1.0 equivalent). 2. Add the brominating agent portion-wise or slowly via a dropping funnel to maintain a low concentration in the reaction mixture.[8] 3. Maintain the recommended reaction temperature.
Formation of Other Isomers 1. Incorrect Reaction Conditions: While the directing groups favor the 5-position, other isomers can form under certain conditions.1. Ensure the use of a suitable catalyst and solvent system. For electrophilic bromination of this substrate, a non-polar or moderately polar solvent is generally preferred.
Difficult Purification 1. Oily Product: The crude product may precipitate as an oil instead of a solid, making filtration difficult. 2. Persistent Impurities: Impurities may co-crystallize with the product.1. Try adding a different co-solvent or scratching the inside of the flask to induce crystallization. If it persists, extract the oil into an organic solvent, wash, dry, and concentrate it before attempting recrystallization again. 2. Perform a second recrystallization with a different solvent system. If impurities remain, column chromatography is the recommended next step.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Bromination Yield (Illustrative Data from Related Syntheses)
Starting MaterialBrominating Agent (equiv.)Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
m-methoxybenzoic acidDibromohydantoin (1.2)H₂SO₄ / Chloroform25-30392.8[3]
m-methoxybenzoic acidN-Bromosuccinimide (1.5)H₂SO₄ / Dichloromethane25-30393.4[3]
4-methoxybenzoic acidBromine (2.2)FeBr₃ / Acetic AcidReflux4-6N/A[4]
(3-bromo-5-methylphenyl)methanolKMnO₄ (2.0)Acetone / WaterReflux160[2]

Note: This table includes data from the synthesis of similar molecules to illustrate the impact of different reagents and conditions. Yields are highly substrate and procedure-dependent.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • 3-(Methoxycarbonyl)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or another suitable solvent

  • Ice water

  • Sodium sulfite solution (10%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve 3-(methoxycarbonyl)benzoic acid (1.0 eq) in dichloromethane.

  • Carefully add concentrated sulfuric acid (e.g., 2-3 volumes relative to the substrate) while cooling the flask in an ice bath.

  • In a separate container, dissolve N-Bromosuccinimide (1.1 eq) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture at 0-5 °C with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice water to quench the reaction.

  • Add a 10% sodium sulfite solution dropwise until the yellow/orange color of any excess bromine disappears.

  • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 3-(methoxycarbonyl)benzoic acid and H₂SO₄ in DCM B 2. Add NBS solution dropwise at 0-5 °C A->B C 3. Stir at room temperature (Monitor by TLC) B->C D 4. Quench reaction in ice water C->D E 5. Wash with Na₂SO₃, NaHCO₃, and brine D->E F 6. Dry and concentrate organic phase E->F G 7. Recrystallize crude product F->G H 8. Filter and dry final product G->H

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Common Synthesis Issues start Low Yield or Impure Product check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Increase reaction time or temperature slightly. Verify reagent quality. incomplete->solution_incomplete check_byproducts Are there significant byproducts? complete->check_byproducts byproducts Significant Byproducts check_byproducts->byproducts Yes no_byproducts Minimal Byproducts check_byproducts->no_byproducts No solution_byproducts Optimize stoichiometry. Add brominating agent slowly. Control temperature. byproducts->solution_byproducts solution_purification Review work-up and purification steps. Optimize recrystallization solvent. no_byproducts->solution_purification

Caption: A decision tree to troubleshoot low yield and purity issues.

References

identifying side reactions in the bromination of methoxycarbonyl benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of methoxycarbonyl benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this electrophilic aromatic substitution reaction.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the bromination of methoxycarbonyl benzoic acid isomers.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Monobrominated Product Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Gradually increase the reaction time or temperature, while carefully monitoring for the formation of side products.
Suboptimal Brominating Agent: The chosen brominating agent may not be suitable for the specific isomer or reaction conditions.- For activated rings, consider milder brominating agents like N-Bromosuccinimide (NBS) to improve selectivity. - For deactivated rings, a more reactive system like bromine with a Lewis acid catalyst (e.g., FeBr₃) may be necessary.[1]
Poor Work-up and Isolation: Loss of product during extraction, washing, or purification steps.- Ensure the pH of the aqueous layer is optimized for the extraction of the carboxylic acid. - Minimize the number of transfer steps. - Select an appropriate recrystallization solvent to maximize crystal recovery.
Formation of Multiple Products (Low Selectivity) Over-bromination (Di- or Poly-bromination): The starting material is highly activated, leading to multiple bromine additions. This is a common issue, for instance, in the bromination of p-hydroxybenzoic acid esters.[2]- Use a milder brominating agent (e.g., NBS). - Employ a stoichiometric amount of the brominating agent, or even a slight sub-stoichiometric amount, and add it portion-wise. - Conduct the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
Formation of Isomeric Products: The directing effects of the substituents lead to a mixture of ortho, meta, and para isomers.- The regioselectivity is dictated by the directing effects of the methoxycarbonyl and carboxylic acid groups. The methoxycarbonyl group is a meta-director. - Steric hindrance can also play a role, potentially favoring substitution at less hindered positions. - Purification by column chromatography or fractional crystallization may be required to separate the isomers.
Reaction Not Starting or Proceeding Very Slowly Deactivated Aromatic Ring: The methoxycarbonyl group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.- Use a stronger brominating agent or a catalyst. For example, bromine in the presence of a Lewis acid like iron(III) bromide (FeBr₃) can be effective.[1] - Increase the reaction temperature, but monitor for side reactions.
Poor Quality Reagents: The brominating agent may have decomposed, or the solvent may contain impurities that inhibit the reaction.- Use freshly opened or purified reagents. - Ensure the solvent is anhydrous if required by the reaction conditions.
Benzylic Bromination Instead of Aromatic Bromination Radical Reaction Conditions: Presence of radical initiators (e.g., AIBN, benzoyl peroxide) or UV light when using NBS. This is a common method for brominating methyl groups on an aromatic ring.[3][4][5]- Ensure the reaction is performed in the absence of light and radical initiators if aromatic bromination is desired. - If using NBS for aromatic bromination, ensure the reaction conditions favor electrophilic substitution (e.g., presence of an acid catalyst).

Frequently Asked Questions (FAQs)

Q1: What are the expected major side products in the bromination of 4-methoxycarbonyl benzoic acid?

The primary side products are typically di-brominated species. The methoxycarbonyl group is a deactivating meta-director, while the carboxylic acid group is also a deactivating meta-director. However, in electrophilic aromatic substitution, the positions ortho and meta to the deactivating groups are less deactivated than the para position. Therefore, you can expect the formation of 3-bromo-4-(methoxycarbonyl)benzoic acid as the major product, with the potential for di-bromination at the 3 and 5 positions.

Q2: How can I control the regioselectivity of the bromination?

Regioselectivity is primarily governed by the directing effects of the substituents on the benzene ring. The methoxycarbonyl group will direct incoming electrophiles to the meta position. For 4-methoxycarbonyl benzoic acid, this would be the 3- and 5-positions. Steric hindrance from the existing substituents can also influence the final product distribution. To enhance selectivity, it is often recommended to use milder brominating agents and control the reaction temperature.

Q3: What is the role of a Lewis acid catalyst like FeBr₃ in the bromination reaction?

A Lewis acid catalyst like iron(III) bromide (FeBr₃) polarizes the bromine molecule (Br₂), making it a much stronger electrophile (Br⁺). This is often necessary to achieve bromination on deactivated aromatic rings, such as those containing a methoxycarbonyl group.

Q4: Can I use N-Bromosuccinimide (NBS) for the aromatic bromination of methoxycarbonyl benzoic acid?

Yes, NBS can be used for aromatic bromination, typically for activated or moderately deactivated rings. For deactivated substrates like methoxycarbonyl benzoic acid, the reaction may require the presence of an acid catalyst or may proceed slowly. It is crucial to avoid radical initiators and light when using NBS for aromatic bromination to prevent benzylic bromination if a methyl group is present on the ring.[3][4][5]

Q5: What are the best methods for purifying the brominated product?

Common purification techniques include:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[1]

  • Column Chromatography: Silica gel column chromatography is useful for separating isomeric products or removing impurities with different polarities.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral organic impurities by dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate solution). The product can then be recovered by acidifying the aqueous layer and collecting the precipitate.

Experimental Protocols

General Protocol for the Bromination of 4-Methoxycarbonyl Benzoic Acid using Bromine and FeBr₃

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-Methoxycarbonyl benzoic acid

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Glacial Acetic Acid

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methoxycarbonyl benzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) to the solution.

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Main Reaction Pathway cluster_3 Side Reaction Pathway 4-Methoxycarbonyl\nbenzoic acid 4-Methoxycarbonyl benzoic acid Arenium Ion\nIntermediate Arenium Ion Intermediate 4-Methoxycarbonyl\nbenzoic acid->Arenium Ion\nIntermediate Electrophilic Attack Br2, FeBr3 Br2, FeBr3 Br2, FeBr3->Arenium Ion\nIntermediate Monobrominated Product Monobrominated Product Arenium Ion\nIntermediate->Monobrominated Product Deprotonation Further Bromination Further Bromination Monobrominated Product->Further Bromination Excess Bromine Dibrominated Product Dibrominated Product Further Bromination->Dibrominated Product

Caption: General reaction pathway for the bromination of 4-methoxycarbonyl benzoic acid, highlighting the formation of the desired monobrominated product and a potential side reaction leading to a dibrominated product.

Troubleshooting Workflow

G start Start Bromination Experiment check_reaction Monitor Reaction Progress (TLC/GC-MS) start->check_reaction low_yield Low Yield? check_reaction->low_yield Reaction Complete multiple_products Multiple Products? low_yield->multiple_products No troubleshoot_yield Troubleshoot Low Yield: - Increase reaction time/temp - Check reagent quality - Optimize workup low_yield->troubleshoot_yield Yes no_reaction No Reaction? multiple_products->no_reaction No troubleshoot_selectivity Troubleshoot Selectivity: - Use milder brominating agent - Lower reaction temperature - Use stoichiometric reagents multiple_products->troubleshoot_selectivity Yes troubleshoot_initiation Troubleshoot Initiation: - Use stronger catalyst - Increase temperature - Check for inhibitors no_reaction->troubleshoot_initiation Yes workup Work-up and Purification no_reaction->workup No, reaction is clean troubleshoot_yield->check_reaction troubleshoot_selectivity->check_reaction troubleshoot_initiation->check_reaction end Pure Product workup->end

Caption: A logical workflow to guide researchers in troubleshooting common issues encountered during the bromination of methoxycarbonyl benzoic acid.

References

thermal stability and potential decarboxylation of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the thermal stability and potential decarboxylation of 3-Bromo-5-(methoxycarbonyl)benzoic acid for researchers, scientists, and drug development professionals. The information is based on established principles for aromatic carboxylic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: Under what conditions might this compound undergo decarboxylation?

A2: The decarboxylation of aromatic carboxylic acids typically requires high temperatures or specific catalytic conditions. Unactivated benzoic acids show low rates of decarboxylation, with only a few percent conversion after an hour at 400°C.[1] The presence of electron-donating groups, such as a hydroxyl group in the ortho or para position, can facilitate decarboxylation at lower temperatures.[1] Since this compound lacks strong activating groups, significant thermal decarboxylation is not expected under typical reaction conditions (e.g., below 200°C). Decarboxylation can be induced under radical conditions or in the presence of certain metal catalysts, such as copper.[2][3]

Q3: What are the likely products of thermal decomposition?

A3: The primary thermal decomposition pathway of concern is decarboxylation, which would yield 1-Bromo-3-(methoxycarbonyl)benzene. At higher temperatures, further decomposition of the ester group or cleavage of the C-Br bond could occur, leading to a more complex mixture of products.

Q4: How can I assess the thermal stability of my sample?

A4: The most common techniques to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6]

  • TGA measures the change in mass of a sample as a function of temperature, allowing for the determination of the onset of decomposition (mass loss).[4]

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point and identify other thermal events like phase transitions.[5][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample discoloration (yellowing/browning) upon heating. Minor impurities or slight decomposition.- Ensure the purity of your starting material using techniques like recrystallization. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Unexpected side products in a high-temperature reaction. Decarboxylation or other thermal decomposition pathways.- Lower the reaction temperature if possible. - Reduce the reaction time. - Screen for catalysts that may allow for lower reaction temperatures. - Analyze byproducts by LC-MS or GC-MS to understand the decomposition pathways.
Inconsistent melting point of the material. Presence of impurities or residual solvent.- Purify the material by recrystallization or column chromatography. - Dry the sample thoroughly under vacuum to remove any residual solvent.
Difficulty initiating a desired reaction at elevated temperatures. The compound may be decomposing before the desired reaction can occur.- Use a lower reaction temperature with a more active catalyst or a longer reaction time. - Consider alternative synthetic routes that do not require high temperatures.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the dried compound into a TGA pan (alumina or platinum).

  • Atmosphere: Nitrogen or Argon, with a flow rate of 50-100 mL/min.[4]

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the mass of the sample (%) as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Protocol 2: Determination of Melting Point by Differential Scanning calorimetry (DSC)

This protocol provides a general method for determining the melting point of this compound.

Objective: To determine the melting point and identify other phase transitions.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of the dried compound in an aluminum DSC pan.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to a temperature approximately 20-30°C above the expected melting point at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event.

Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start prep Weigh 5-10 mg of sample start->prep load Load into TGA pan prep->load instrument Place in TGA instrument load->instrument program Run temperature program (30-400°C at 10°C/min) instrument->program record Record mass vs. temperature program->record plot Plot % mass loss vs. temperature record->plot onset Determine onset of decomposition plot->onset end End onset->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Decarboxylation_Logic compound This compound conditions High Temperature (>200°C) or Catalytic Conditions compound->conditions decarboxylation Decarboxylation conditions->decarboxylation product 1-Bromo-3-(methoxycarbonyl)benzene + CO2 decarboxylation->product Yes no_reaction Stable decarboxylation->no_reaction No (Mild Conditions)

Caption: Logical relationship for the potential decarboxylation of the title compound.

References

Technical Support Center: Suzuki Coupling of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound and similar electron-deficient aryl bromides.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.

    • Oxidation: The active Pd(0) species is sensitive to oxygen. Ensure your solvent and reaction vessel are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1]

    • Inappropriate Catalyst/Ligand: this compound is an electron-deficient aryl bromide. This electronic property facilitates the initial oxidative addition step.[2] However, the presence of the carboxylic acid and ester can complicate the reaction. For such challenging substrates, consider switching to more robust catalyst systems. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, often used with a Pd(OAc)₂ or palladacycle precatalyst, can be highly effective.[3][4][5]

  • Ineffective Base: The base plays a critical role in activating the boronic acid for transmetalation.[6][7]

    • Base Strength: If you are using a weak base, it may not be sufficient to form the reactive boronate species. Consider switching to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[3][8]

    • Solubility: The base must have some solubility in the reaction medium. Using a mixed solvent system (e.g., Dioxane/water) can improve the solubility and effectiveness of inorganic bases.

  • Suboptimal Temperature: Suzuki couplings often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[9][10] If you are running the reaction at room temperature, gradually increasing the heat may initiate the reaction.

Q2: I'm observing significant hydrolysis of the methyl ester (saponification). How can I prevent this side reaction?

A2: The methoxycarbonyl group is sensitive to basic conditions, especially at elevated temperatures.

  • Choice of Base: Avoid strong hydroxide bases like NaOH or KOH. Moderately strong inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally effective for the coupling while minimizing ester hydrolysis.[3][8][11] Cesium carbonate (Cs₂CO₃) is also a good, albeit more expensive, option. In some cases where even carbonates are too harsh, potassium fluoride (KF) can be a milder alternative.[7]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of hydrolysis. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

Q3: My primary side product is the homocoupling of the boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often caused by the presence of oxygen or Pd(II) species.[12]

  • Rigorous Degassing: Oxygen can promote the homocoupling pathway and deactivate the catalyst. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.[1][12]

  • Catalyst Choice: Start with a Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to Pd(0) can sometimes be inefficient, leading to side reactions. Using well-defined Pd(0) precatalysts or ensuring efficient reduction can help.[12]

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q4: I'm observing significant protodeboronation (boronic acid is replaced by hydrogen). How can I address this?

A4: Protodeboronation is the hydrolysis of the C-B bond and is a common issue, especially with heteroaryl boronic acids or under harsh aqueous basic conditions.[12]

  • Use Fresh Reagents: Use boronic acids immediately after purchase or preparation. Over time, they can degrade.[4]

  • Anhydrous Conditions: While many Suzuki protocols use water, if protodeboronation is severe, switching to anhydrous conditions with a soluble organic base might be necessary.

  • Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester. These are generally more resistant to protodeboronation.[4][6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is a good starting point for coupling with this compound?

A1: For an electron-deficient aryl bromide, several catalysts can be effective. A classic and reliable starting point is Pd(PPh₃)₄ . However, for higher yields and broader substrate scope, catalysts with bulky, electron-rich ligands are often superior.[13] A combination of Pd(OAc)₂ with a ligand like SPhos or using a pre-formed complex like PdCl₂(dppf) are excellent choices to screen.[3][9]

Q2: What is the best base to use when my substrate contains both a carboxylic acid and an ester?

A2: The presence of these two functional groups requires a careful choice of base. You need a base strong enough to deprotonate the carboxylic acid and activate the boronic acid, but not so strong that it hydrolyzes the methyl ester. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are the most recommended choices as they strike a good balance.[3][8] Typically, 2-3 equivalents of the base are used.

Q3: What are the most common solvent systems for this type of Suzuki coupling?

A3: Biphasic solvent systems are very common for Suzuki reactions as they help dissolve both the organic substrates and the inorganic base. Popular choices include:

  • 1,4-Dioxane / Water[9][14]

  • Toluene / Water[9]

  • Tetrahydrofuran (THF) / Water[9]

  • Dimethylformamide (DMF) can also be used, especially for less reactive partners, but purification can be more challenging.[15][16]

Q4: How critical is it to degas the reaction mixture?

A4: It is absolutely critical. The active Pd(0) catalyst in the catalytic cycle is readily oxidized to inactive Pd(II) by oxygen, which can halt the reaction.[1] Furthermore, the presence of oxygen can promote unwanted side reactions like the homocoupling of boronic acids.[12] Always use a properly degassed solvent and maintain an inert (N₂ or Ar) atmosphere throughout the reaction setup and duration.

Data on Suzuki Coupling Conditions for Similar Substrates

The following table summarizes conditions reported in the literature for Suzuki-Miyaura couplings of aryl bromides structurally similar to this compound. Note that optimal conditions are substrate-specific and this data should be used as a starting point for optimization.

EntryAryl Bromide SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-Amino-3-bromobenzoic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane100~85[9]
24-BromobenzothiazolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95[9]
33-Bromobenzoic acidPd-glycine catalystK₂CO₃H₂ORTHigh[3]
4ortho-BromoanilinesCataCXium A Pd G3K₃PO₄2-MeTHF7091[17]
54-Bromotoluene(Benzimidazole)PdCl₂Cs₂CO₃1,4-Dioxane100High[14]

Experimental Protocols

Protocol 1: General Thermal Suzuki Coupling

This protocol provides a general starting point and may require optimization.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).[18]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1). Allow the mixture to stir for 5 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the stirring mixture.[18]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. If the product is in the organic layer, wash it with water and then brine.

    • If the product (as a carboxylate salt) is in the aqueous layer, acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

    • Extract the acidified aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[4]

  • Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).[4]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and 5 mL of degassed 1,4-dioxane.

  • Reaction Execution: Seal the vial with a cap and place it in the microwave reactor. Heat to 120-150 °C for 15-30 minutes with stirring.[4]

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in the general thermal protocol.

Visualized Workflows and Concepts

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_intermediate Ar-Pd(II)(X)L₂ ox_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Coupled Product) red_elim->product aryl_halide Ar-X (Aryl Bromide) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Problem: Low Yield / No Reaction check_catalyst 1. Review Catalyst System start->check_catalyst check_conditions 2. Review Reaction Conditions start->check_conditions check_side_reactions 3. Analyze Side Products start->check_side_reactions solution_ligand Use bulky, e⁻-rich ligands (SPhos, XPhos) check_catalyst->solution_ligand solution_degas Ensure rigorous degassing (N₂ or Ar sparge) check_catalyst->solution_degas solution_base Switch to stronger base (K₃PO₄, Cs₂CO₃) check_conditions->solution_base solution_temp Increase temperature (80-110 °C) check_conditions->solution_temp solution_solvent Use biphasic solvent (Dioxane/H₂O) check_conditions->solution_solvent side_homocoupling Homocoupling Observed? check_side_reactions->side_homocoupling side_hydrolysis Ester Hydrolysis Observed? check_side_reactions->side_hydrolysis solution_homocoupling Improve degassing Use Pd(0) source side_homocoupling->solution_homocoupling Yes solution_hydrolysis Use milder base (K₂CO₃) Lower temperature side_hydrolysis->solution_hydrolysis Yes

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

long-term storage and stability of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and handling of 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air.[2] While room temperature is generally acceptable for short-term storage, refrigeration (2-8°C) is recommended for long-term preservation to minimize potential degradation.[3][4] For highly sensitive applications, storage under an inert gas atmosphere, such as argon or nitrogen, can provide additional protection against oxidation.[5]

Q2: What is the expected shelf-life of this compound?

Under ideal storage conditions (cool, dry, and dark), this compound is a chemically stable compound.[6] While specific long-term stability data is not extensively published, related compounds like benzoic acid are known to be stable for years if stored properly.[7] However, gradual degradation, primarily through hydrolysis, can occur over extended periods, especially if the compound is exposed to moisture or non-neutral pH conditions.

Q3: What are the primary degradation pathways for this compound?

The most probable degradation pathway under normal storage conditions is the hydrolysis of the methyl ester group. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis product is 3-bromo-5-carboxybenzoic acid and methanol. At elevated temperatures, decarboxylation of the benzoic acid moiety could potentially occur, though this is less likely under standard storage conditions.[8]

Q4: How can I assess the purity of my this compound sample?

Several analytical methods can be employed to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the main compound and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural confirmation and purity assessment.

Q5: What are the known incompatibilities of this compound?

This compound should not be stored with strong oxidizing agents or strong bases.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption or degradation.1. Ensure the container is tightly sealed. 2. Store in a desiccator to remove excess moisture. 3. If discoloration is observed, this may indicate degradation. Consider re-purification or acquiring a new batch.
Decreased purity observed in analytical tests (e.g., HPLC, NMR) Chemical degradation, likely hydrolysis of the ester.1. Confirm the presence of the expected hydrolysis product, 3-bromo-5-carboxybenzoic acid, using an appropriate analytical standard. 2. Review storage conditions. Ensure the material is stored in a cool, dry environment. 3. For future storage, consider refrigeration and storage under an inert atmosphere.
Inconsistent experimental results Impurities in the starting material.1. Re-verify the purity of the this compound using a reliable analytical method before use. 2. If impurities are detected, purify the material using techniques such as recrystallization or chromatography.
Poor solubility in expected solvents Presence of insoluble impurities or degradation products.1. Attempt to filter the insoluble material and analyze both the soluble and insoluble fractions to identify the impurity. 2. Consider that the degradation product, a dicarboxylic acid, may have different solubility characteristics.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (Room Temperature or Refrigerated at 2-8°C)Reduces the rate of potential degradation reactions.[3][4]
Humidity Dry (Low humidity environment)Minimizes the risk of hydrolysis of the ester group.
Atmosphere Tightly sealed container; Inert gas (optional)Prevents moisture ingress and oxidation.[5]
Light Protect from lightMinimizes the risk of light-induced degradation.

Table 2: Potential Degradation Products and Analytical Detection Methods

Degradation PathwayPotential ProductsRecommended Analytical Method
Hydrolysis 3-bromo-5-carboxybenzoic acid, MethanolHPLC, LC-MS, GC-MS (for methanol)
Decarboxylation (at high temperatures) 3-Bromobenzoic acid methyl esterGC-MS, HPLC

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at an appropriate wavelength (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Quantify the amount of any impurities by comparing their peak areas to the calibration curve of the main compound (assuming similar response factors) or by using reference standards for the impurities if available.

Mandatory Visualization

cluster_storage Storage Conditions cluster_compound Compound State Optimal_Storage Optimal Storage (Cool, Dry, Tightly Sealed) Stable_Compound This compound (Stable) Optimal_Storage->Stable_Compound Maintains Stability Suboptimal_Storage Suboptimal Storage (Moisture, High Temp) Degraded_Compound Degradation Products (e.g., 3-bromo-5-carboxybenzoic acid) Suboptimal_Storage->Degraded_Compound Promotes Degradation (Hydrolysis)

Caption: Logical workflow of storage conditions affecting compound stability.

Start Experiment Start Check_Purity Assess Purity of Starting Material (e.g., HPLC, NMR) Start->Check_Purity Purity_OK Purity Meets Specification? Check_Purity->Purity_OK Proceed Proceed with Experiment Purity_OK->Proceed Yes Purify Purify Material (Recrystallization, Chromatography) Purity_OK->Purify No Inconsistent_Results Inconsistent Experimental Results Proceed->Inconsistent_Results Purify->Check_Purity Troubleshoot_Storage Review Storage and Handling Procedures Inconsistent_Results->Troubleshoot_Storage Troubleshoot_Storage->Check_Purity

Caption: Experimental workflow for ensuring material quality.

References

troubleshooting failed reactions involving 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-(methoxycarbonyl)benzoic acid (CAS: 161796-10-7). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chemical synthesis.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My reaction is not progressing, and I only see starting material. What are the initial checks?

A1: When a reaction fails to initiate, a systematic check of the fundamental components is crucial.

  • Reagent Quality: Verify the purity and integrity of this compound and all other reactants. Key reagents like boronic acids in Suzuki couplings can degrade over time.[1]

  • Solvent Purity: Ensure solvents are anhydrous and free of contaminants, especially for moisture-sensitive reactions like organometallic cross-couplings.

  • Inert Atmosphere: For oxygen-sensitive reactions, such as those using Palladium catalysts, confirm that the reaction mixture was thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] Insufficient degassing is a common cause of catalyst deactivation and homocoupling side reactions.[2]

  • Temperature Control: Double-check the reaction temperature. Some reactions require precise thermal control for activation.

Q2: I am having difficulty dissolving the this compound starting material. What solvents are effective?

A2: The solubility of benzoic acid derivatives can be challenging. While specific data for this compound is limited, general solubility trends for benzoic acid can be a good guide.[4][5] For reactions, common solvents include:

  • Amide Couplings: Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF).

  • Suzuki Couplings: Toluene, Dioxane, THF, or mixtures with water are often used.[2][6] The presence of a co-solvent and base can aid solubility.

  • General Purpose: The compound is likely soluble in polar aprotic solvents like DMF and DMSO.

Q3: My reaction has produced a complex mixture of unidentified byproducts. What are the likely side reactions?

A3: A complex product mixture suggests the occurrence of side reactions. Depending on the reaction type, common side reactions include:

  • Hydrolysis (Saponification): Under basic conditions, particularly with aqueous bases at elevated temperatures, the methyl ester can be hydrolyzed to the corresponding dicarboxylic acid. Consider using milder, non-aqueous bases if this is an issue.[6]

  • Homocoupling: In cross-coupling reactions, two molecules of the boronic acid (to form a biphenyl) or two molecules of the aryl bromide can couple with themselves. This is often caused by the presence of oxygen or issues with the catalyst.[2][3]

  • Protodebromination: Loss of the bromine atom, replacing it with a hydrogen. This can occur under certain catalytic conditions.

  • Decarboxylation: Although less common under typical conditions, loss of the carboxylic acid group can happen at very high temperatures.

G Start Reaction Failed CheckReagents 1. Verify Reagent Quality (Purity, Age, Storage) Start->CheckReagents CheckConditions 2. Confirm Reaction Conditions (Temp, Atmosphere, Time) CheckReagents->CheckConditions AnalyzeCrude 3. Analyze Crude Mixture (TLC, LCMS, NMR) CheckConditions->AnalyzeCrude SM_Only Starting Material Only? AnalyzeCrude->SM_Only Byproducts Byproducts Formed? SM_Only->Byproducts No NoProgress Issue: No Activation - Catalyst Inactive? - Temp Too Low? - Wrong Solvent? SM_Only->NoProgress Yes SideReactions Issue: Side Reactions - Hydrolysis? - Homocoupling? - Degradation? Byproducts->SideReactions Yes Success Reaction Optimized Byproducts->Success No (Low Yield) NoProgress->CheckConditions Adjust SideReactions->CheckConditions Adjust

General troubleshooting workflow for failed reactions.
Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura coupling reaction has a very low yield. What are the most common points of failure?

A4: Low yields in Suzuki couplings are a frequent issue. Key areas to investigate include:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient aryl bromides like this substrate, a more electron-rich phosphine ligand (e.g., SPhos, Xantphos) may be required to facilitate the oxidative addition step.[6]

  • Base Selection: The strength and solubility of the base are important. K₂CO₃ and K₃PO₄ are common, but sometimes a stronger base like Cs₂CO₃ is needed.[7] Ensure the base is finely ground and fresh.[6] Some anhydrous couplings require a small amount of water to function effectively.[6]

  • Boronic Acid Quality: Boronic acids can degrade on the shelf. Consider using a fresh bottle or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) first.[1][6]

  • Solvent System: The solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O) affects the solubility of all components and the reaction rate. A screen of different solvent systems may be necessary.[1][6]

Q5: I'm observing a significant amount of a biphenyl byproduct derived from my boronic acid. How can I minimize this homocoupling?

A5: Homocoupling of the boronic acid is a classic side reaction, often promoted by oxygen.

  • Rigorous Degassing: The most critical step is to thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[2] Techniques like freeze-pump-thaw cycles or sparging the solvent with argon for an extended period are recommended.[1][3]

  • Stoichiometry: Using a slight excess of the this compound relative to the boronic acid can help suppress boronic acid homocoupling.[2]

  • Slow Addition: In some cases, the slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[2]

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArBr R-Br (Aryl Bromide) ArBr->OxAdd Transmetal Transmetalation OxAdd->Transmetal [Ar-Pd(II)-Br] ArBOH2 R'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Homocoupling Homocoupling (R'-R') ArBOH2->Homocoupling O₂ present Base Base Base->Transmetal RedElim Reductive Elimination Transmetal->RedElim [Ar-Pd(II)-Ar'] RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product

Simplified Suzuki-Miyaura catalytic cycle and side reaction.
Amide Coupling

Q6: My amide coupling reaction between the carboxylic acid and an amine is not working using standard coupling reagents (e.g., HATU, EDC). What should I try next?

A6: Amide coupling failures can stem from either poor acid activation or low amine nucleophilicity.

  • Confirm Acid Activation: Use LCMS to see if an activated intermediate, such as an active ester, is being formed after adding the coupling reagent. If not, the coupling reagent itself may be the issue.[8]

  • Alternative Coupling Reagents: If standard reagents fail, consider others. For difficult couplings, reagents like DMTMM or PyBOP can be effective.[8]

  • Convert to Acid Chloride: A more robust method is to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting acid chloride is much more reactive towards the amine. This is a two-step process but is often more reliable for unreactive partners.

  • Base and Additives: Ensure the correct stoichiometry of a non-nucleophilic base (e.g., DIPEA, triethylamine) is used to neutralize HCl produced and facilitate the reaction.[9] In some cases, additives like HOBt or DMAP can accelerate the reaction.[8]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table summarizes general starting conditions adapted from protocols for 3-bromobenzoic acid, which may require optimization.[2]

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Potential Outcome
1Pd(OAc)₂ / SPhosK₂CO₃Toluene / H₂O10012High yield, low homocoupling with proper degassing.
2Pd(PPh₃)₄K₂CO₃Toluene / H₂O10012Moderate yield, potential for moderate side products.
3Pd₂(dba)₃ / P(t-Bu)₃KFDioxane8018Effective for challenging substrates; requires inert technique.[3]
4Pd(dppf)Cl₂K₂CO₃MeCN / H₂O802A common and often reliable system.[1]
5Pd(OAc)₂ / SPhosK₂CO₃Toluene / H₂O (Not Degassed)10012Low yield, high level of homocoupling byproduct.[2]

Table 2: Common Reagents for Amide Bond Formation

Reagent ClassExamplesCommon Use & Notes
CarbodiimidesEDC, DCCOften used with additives like HOBt or DMAP. DCC can cause purification issues due to the DCU byproduct.
Uronium/GuanidiniumHATU, HBTUHighly effective and fast-acting reagents, particularly for peptide synthesis.
PhosphoniumPyBOPRobust reagent, effective for hindered amino acids and difficult couplings.
Acid Halide FormationSOCl₂, Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acid chloride. A reliable but harsher method.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and requires optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 MeCN/H₂O) via cannula or syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 2-16 hours, monitoring progress by TLC or LCMS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling via EDC/HOBt

This protocol is adapted from standard amide coupling procedures.[9][10]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Reaction: Stir the solution at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G CarboxylicAcid R-COOH (Carboxylic Acid) Activation Activation CarboxylicAcid->Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->Activation ActiveEster Activated Intermediate (e.g., O-acylisourea) Activation->ActiveEster NucleophilicAttack Nucleophilic Attack ActiveEster->NucleophilicAttack Amine R'-NH₂ (Amine) Amine->NucleophilicAttack AmideProduct R-CO-NHR' (Amide Product) NucleophilicAttack->AmideProduct Byproduct Byproduct (e.g., DCU) NucleophilicAttack->Byproduct

General pathway for amide bond formation using coupling reagents.

References

methods for removing palladium catalyst from reactions with 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methods for Removing Palladium Catalyst from Reactions with 3-Bromo-5-(methoxycarbonyl)benzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures, with a focus on challenges presented by polar molecules such as this compound.

Troubleshooting Guide

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem Symptoms Possible Causes & Solutions
1. Ineffective Palladium Removal by Filtration Residual palladium is detected in the filtrate even after passing the reaction mixture through standard filter paper or a Celite pad.Possible Cause: The palladium species is soluble (homogeneous catalyst) or has formed colloids. Filtration is primarily effective for heterogeneous (solid) catalysts.[1][2] Solutions: 1. Switch Removal Method: For soluble palladium, use methods like scavenging, activated carbon adsorption, or chromatography.[1][2] 2. Induce Precipitation: Try adding an anti-solvent to precipitate the soluble palladium complex before filtration.[2] 3. Adsorb Colloidal Palladium: Treat the solution with activated carbon to adsorb colloidal particles before filtering through Celite.[2]
2. Low Efficiency of Palladium Scavengers Palladium levels remain above the acceptable limit after treatment with a scavenger resin.Possible Cause: The chosen scavenger is not optimal for the specific palladium species, or the process conditions are not ideal.[3] Solutions: 1. Select the Correct Scavenger: The choice of scavenger depends on the palladium's oxidation state. Thiol-based scavengers are generally effective for Pd(II), which is common after oxidative addition in cross-coupling cycles.[2][4][5] 2. Optimize Conditions: Ensure sufficient scavenger loading (equivalents), adequate stirring, and appropriate reaction time and temperature to allow for effective binding.[3] 3. Address Product Chelation: The carboxylic acid or ester group on this compound may chelate with palladium, hindering the scavenger.[6] Consider adding a competing ligand to disrupt this interaction before introducing the scavenger.[3]
3. Significant Product Loss During Purification The yield of this compound is low after the palladium removal step.Possible Cause: The product is binding non-specifically to the purification medium (e.g., scavenger or activated carbon).[3][6] Solutions: 1. Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for non-specific product binding.[2][3] 2. Thoroughly Wash the Solid Phase: After filtering off the scavenger or carbon, wash it extensively with fresh solvent to recover any adsorbed product.[2] 3. Screen Different Scavengers: Some scavengers may exhibit less affinity for your specific product.[2] Test a small panel to find one that minimizes product loss.
4. Chromatography Fails to Remove All Palladium The product and palladium species co-elute during column chromatography.Possible Cause: The palladium complex has a polarity similar to the target molecule, this compound.[3] Solutions: 1. Optimize the Mobile Phase: Systematically screen different solvent systems and gradients to improve the separation between your product and the palladium impurities.[3] 2. Use Functionalized Silica: Consider using a stationary phase functionalized with thiol or amine groups that can selectively bind palladium and retain it on the column.[3] 3. Pre-Treat Before Chromatography: Treat the crude product with a scavenger first. The resulting palladium-scavenger complex will be significantly more polar and easier to separate from your product on a standard silica column.[3]

Quantitative Data on Palladium Removal Methods

The effectiveness of various palladium removal techniques is highly dependent on the specific reaction conditions, catalyst form, and product nature. The tables below summarize reported efficiencies.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalSolventCatalyst Source
Smopex®-111 (Thiol-based)100<2>98%ToluenePdCl₂(PPh₃)₂
PhosphonicS SPM32~470 (calculated)<24>95%AcetonitrilePd(OAc)₂
Biotage MP-TMT852<9*>99%THF/DMFDichlorobis(DPPF)Pd
Activated Carbon852~110~87%THF/DMFDichlorobis(DPPF)Pd

*Final concentration was below the 9 ppm limit of detection for the analysis.[7]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This method is effective for removing heterogeneous or precipitated palladium species.[1]

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite.[1][2]

  • Compact and Wet the Pad: Gently press down to create a level, compact bed. Pre-wet the Celite pad with the solvent being used in the reaction mixture to prevent it from being disturbed.[2]

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.[2]

  • Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum.

  • Wash: Wash the Celite pad with fresh solvent to ensure the complete recovery of the product.[1]

  • Collect: The combined filtrate contains the product, free from insoluble palladium.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This is a common and effective method for removing soluble palladium species.[2]

  • Select Scavenger: Choose a scavenger based on the palladium's likely oxidation state (e.g., thiol-based for Pd(II)).[2]

  • Add Scavenger: Add the recommended amount of scavenger (often specified by the manufacturer in wt% or equivalents) to the reaction mixture post-completion.

  • Stir: Stir the mixture at an appropriate temperature (e.g., room temperature or slightly elevated) for a recommended period (typically 1 to 16 hours).[3][7]

  • Filter: Remove the solid scavenger by filtration through filter paper or a cotton plug.

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[2]

Visualized Workflows

G cluster_soluble Options for Soluble Palladium start Reaction Mixture (Contains Product & Pd Catalyst) is_pd_solid Is Pd species heterogeneous (solid)? start->is_pd_solid filtration Filtration through Celite is_pd_solid->filtration Yes scavenger Use Scavenger (e.g., Thiol Resin) is_pd_solid->scavenger No (Soluble) check_filtrate Analyze Filtrate for Pd filtration->check_filtrate check_filtrate->scavenger Pd > Limit end_product Purified Product (Low Pd) check_filtrate->end_product Pd < Limit scavenger->end_product activated_carbon Use Activated Carbon chromatography Column Chromatography

Caption: Decision tree for selecting a palladium removal method.

G step1 1. Complete Reaction (e.g., Suzuki Coupling) step2 2. Add Solid-Supported Scavenger to Mixture step1->step2 step3 3. Stir for Specified Time (1-16h) step2->step3 step4 4. Filter to Remove Scavenger-Pd Complex step3->step4 step5 5. Wash Scavenger with Fresh Solvent step4->step5 step6 6. Combine Filtrate and Washes step5->step6 step7 7. Concentrate to Yield Purified Product step6->step7

Caption: General workflow for palladium removal using a scavenger.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalyst? A1: The primary methods include filtration through aids like Celite for heterogeneous catalysts, adsorption onto materials like activated carbon, scavenging with functionalized resins (e.g., thiol-based), purification by column chromatography, and crystallization of the final product.[2][6]

Q2: Why is my standard filtration not working for palladium removal? A2: If you used a homogeneous catalyst (one that dissolves in the reaction mixture), it will pass through standard filters. Filtration is only effective for removing solid, heterogeneous catalysts.[2] For dissolved palladium, you must use other techniques like scavenging or chromatography.[2]

Q3: What is Celite and how does it help remove palladium? A3: Celite is a brand of diatomaceous earth, which is a soft, porous sedimentary rock. In the lab, it is used as a filter aid. It forms a porous, inert bed that can trap very fine solid particles, such as heterogeneous palladium on carbon (Pd/C) or precipitated palladium black, which might otherwise clog or pass through standard filter paper.[1][2]

Q4: What are palladium scavengers? A4: Palladium scavengers are materials, often based on silica gel or a polymer resin, that have been functionalized with groups that have a high affinity for palladium.[8] Common functional groups include thiols, amines, and phosphines.[2] When mixed with the reaction solution, these groups chelate or bind to the soluble palladium, forming a new solid that can be easily filtered off.[4][8][9]

Q5: Is activated carbon a good choice for removing palladium from a polar molecule like this compound? A5: Activated carbon can be effective at adsorbing residual palladium.[10][11] However, its high surface area can also lead to non-specific adsorption of the desired product, which is a significant risk for polar, functionalized molecules, potentially causing substantial yield loss.[3] It is crucial to perform a small-scale test to evaluate product recovery before applying this method to a larger batch.[3]

Q6: Can I simply recrystallize my product to remove palladium? A6: Recrystallization can be an effective purification method, as palladium impurities may remain in the mother liquor.[8][12] However, its success is not guaranteed, as some palladium complexes can co-crystallize with the product.[8] The choice of crystallization solvent is critical and may require extensive optimization.[13]

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates like 3-Bromo-5-(methoxycarbonyl)benzoic acid is not merely a procedural step but a cornerstone of quality, safety, and efficacy. The choice of analytical methodology is critical, directly impacting the reliability of purity data and the characterization of potential impurities. This guide provides an objective comparison between two instrumental techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, present comparative data, and offer a clear rationale for method selection.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a premier separation technique, exceptionally well-suited for compounds that are non-volatile or thermally labile, meaning they decompose at high temperatures.[1][2] Given that this compound is a non-volatile solid, HPLC, particularly reversed-phase HPLC with UV detection, stands out as a direct and robust method for its purity analysis and impurity profiling.[3][4] The separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.[4][5]

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

Illustrative Data: HPLC Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identification
13.5215,8000.25Starting Material Impurity
28.916,250,50099.50This compound
311.2418,9500.25Process-Related Impurity
Total 6,285,250 100.00

Gas Chromatography-Mass Spectrometry (GC-MS): Unmatched Specificity for Volatile Analytes

GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry.[5] It is the gold standard for analyzing volatile and semi-volatile compounds.[1][5] However, for non-volatile analytes like this compound, a chemical modification step known as derivatization is necessary to increase their volatility for gas-phase analysis.[6][7] This adds a step to sample preparation but provides the significant advantage of mass spectral data, which allows for confident identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[3]

Experimental Protocol: GC-MS (with Derivatization)

This protocol involves a derivatization step to convert the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.

1. Derivatization Procedure:

  • Accurately weigh 1 mg of the sample into a reaction vial.

  • Add 500 µL of Toluene and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100°C, hold for 2 minRamp: 20°C/min to 300°CHold: 5 min at 300°C
Injector Temperature 280 °C
Injection Mode Split (20:1)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z
Illustrative Data: GC-MS Purity Analysis
Peak No.Retention Time (min)Peak AreaIdentification (via MS Library)Match Factor
17.8512,300TMS-derivative of 3-Bromobenzoic acid950
210.424,950,000TMS-derivative of this compound985
311.5115,100Unknown (MW 348)-
Purity (Area %) 99.45%

Workflow for Purity Assessment

G cluster_sample Sample Handling Sample 3-Bromo-5-(methoxycarbonyl) benzoic acid Sample Prep_HPLC Sample Prep: Dissolve & Filter Sample->Prep_HPLC Direct Analysis Prep_GCMS Sample Prep: Derivatization (TMS) Sample->Prep_GCMS Requires Derivatization HPLC_System HPLC-UV System (C18 Column) Prep_HPLC->HPLC_System Data_HPLC Data Analysis: Area Percent Purity HPLC_System->Data_HPLC GCMS_System GC-MS System (DB-5MS Column) Prep_GCMS->GCMS_System Data_GCMS Data Analysis: Impurity ID by MS Library GCMS_System->Data_GCMS

Caption: Experimental workflow for HPLC and GC-MS purity assessment.

Head-to-Head Comparison: HPLC vs. GC-MS

The decision between HPLC and GC-MS hinges on the specific analytical goals, such as routine quality control versus in-depth impurity characterization.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between liquid mobile and solid stationary phases.[5]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3]
Primary Application Quantitative purity determination and impurity profiling.[6]Identification and quantification of volatile and derivatizable compounds.[5][6]
Sample Volatility Ideal for non-volatile and thermally unstable compounds.[1][2][8]Requires volatile and thermally stable compounds (or their derivatives).[1][8]
Derivatization Not required for this compound.Mandatory to increase volatility.[6]
Speed Analysis times are typically between 10-60 minutes.[2][8]Faster run times are possible, but sample preparation is longer.[1][2]
Specificity Good; based on retention time and UV spectrum.Excellent; provides structural information from mass fragmentation patterns.[3]
Sensitivity Generally very good, dependent on the chromophore of the analyte.Extremely high, especially in Selected Ion Monitoring (SIM) mode.
Cost & Complexity Generally lower equipment and operational costs; simpler operation.[8]Higher initial investment and maintenance costs; more complex operation.[8]

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each offering distinct advantages.

  • HPLC-UV is the recommended method for routine quality control, release testing, and stability studies. Its major advantages are the straightforward sample preparation (no derivatization), robustness, and lower operational complexity, making it highly efficient for quantifying the main component and known impurities.[1][3]

  • GC-MS serves as an exceptional complementary technique, particularly for impurity identification and structural elucidation. While it requires an additional derivatization step, the specificity of mass spectrometric detection is unparalleled for identifying unknown process-related impurities or degradation products, which is invaluable during process development and troubleshooting.[1][3]

For comprehensive characterization, a dual approach is often employed: HPLC for routine quantitative purity assessment and GC-MS for the definitive identification of any unknown peaks observed in the HPLC chromatogram. This integrated strategy provides the highest level of confidence in the quality and purity of this compound for its intended application.

References

alternative linkers to 3-Bromo-5-(methoxycarbonyl)benzoic acid for metal-organic frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the choice of organic linker is a critical determinant of the final properties and performance of a metal-organic framework (MOF). While 3-Bromo-5-(methoxycarbonyl)benzoic acid presents a potential building block, a diverse array of alternative linkers offers a broad spectrum of functionalities, leading to MOFs with tailored characteristics for specific applications. This guide provides a comprehensive comparison of several key alternative linkers, supported by experimental data and detailed protocols.

Isophthalic Acid Derivatives: A Platform for Functionalization

Isophthalic acid and its derivatives are a cornerstone in the design of functional MOFs. By introducing different functional groups at the 5-position of the isophthalic acid backbone, researchers can finely tune the chemical environment within the pores of the resulting MOF, influencing properties such as adsorption, catalysis, and drug delivery.

Performance Comparison of Isophthalic Acid-Based Linkers

The following table summarizes the performance of MOFs constructed from various 5-substituted isophthalic acid linkers, showcasing the impact of the functional group on key properties.

LinkerMetal NodeMOF Name/TypeBET Surface Area (m²/g)ApplicationKey Performance Metric
5-Aminoisophthalic acid Cu(II)AIPA-Cu(II) MOF-Drug Delivery (Ibuprofen)Good loading capacity and controlled release[1]
Ni(II)Ni-AIP-Photocatalysis (Phenol degradation)Significant degradation ability[2]
5-Nitroisophthalic acid Co(II)Co-MOF (X1)LowElectrocatalysis (HER/OER)High overpotentials, lower stability[3]
5-((carboxymethyl)amino)isophthalic acid Cu(II)Compound 8-Photocatalysis (Rhodamine B degradation)Active photocatalyst[4]
5-methylisophthalic acid Zn(II)Zn-MOF-Gas Storage (Nitric Oxide)Preliminary NO release demonstrated[5]
5-methoxyisophthalic acid Mn(II)Mn-MOF---
5-tert-butylisophthalic acid Mn(II)Mn-MOF---

Beyond Isophthalates: Alternative Geometries and Functionalities

Expanding beyond the isophthalic acid framework, other dicarboxylic and tricarboxylic acids provide different coordination geometries and functionalities, leading to novel MOF structures with unique properties.

Performance Comparison of Other Carboxylate Linkers
LinkerMetal NodeMOF Name/TypeBET Surface Area (m²/g)ApplicationKey Performance Metric
3,5-Pyridinedicarboxylic acid Cd(II), Co(II), Zn(II), Ni(II)MOFs 1-4--Stable framework formation[6]
Trimesic acid (1,3,5-Benzenetricarboxylic acid) Co(II)MOF-2-Adsorption (Congo Red)85.54% adsorption after 300 min[7]
Al(III)MIL-96(Al)-Pollutant RemovalEfficient removal of fluoride and heavy metals[8]
Cu(II)TMA-Cu MOF330SensorElectrical conductivity of 7.97 x 10⁻⁷ S/cm

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative experimental protocols for the synthesis of MOFs from some of the discussed linkers.

General Solvothermal Synthesis of Isophthalate-Based MOFs

A common method for the synthesis of isophthalate-based MOFs is the solvothermal method.

  • Preparation of the Precursor Solution : A metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate) and the functionalized isophthalic acid linker are dissolved in a solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The molar ratio of metal to linker is a critical parameter and is typically in the range of 1:1 to 2:1.

  • Reaction : The solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature, generally between 100 °C and 150 °C, for a period ranging from 12 to 72 hours.

  • Isolation and Purification : After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The collected solid is then washed several times with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

  • Activation : To remove the solvent molecules occluded within the pores, the MOF is typically activated by heating under vacuum. This step is crucial for achieving high porosity.

Synthesis of a 5-Aminoisophthalic Acid-Based MOF (Ni-AIP) for Photocatalysis

This protocol is adapted from the synthesis of a Ni(II)-based MOF with 5-aminoisophthalic acid.[2]

  • Reactants : 0.247 g of NiCl₂·6H₂O and 0.181 g of 5-aminoisophthalic acid are used.

  • Solvent : The reactants are added to a solution composed of 5 mL of ethanol and 5 mL of water.

  • Reaction : The mixture is sealed in a Teflon-lined autoclave and heated.

  • Characterization : The resulting solid is characterized by Powder X-ray Diffraction (PXRD) to confirm its crystal structure. The main characteristic diffraction peaks for Ni-AIP are located at 13.52°, 15.95°, 25.94°, and 27.43°.[2]

Post-Synthetic Modification of an Amine-Functionalized MOF

The amino group on linkers like 5-aminoisophthalic acid provides a reactive handle for post-synthetic modification (PSM), allowing for the introduction of new functionalities.

  • Starting Material : An amine-functionalized MOF (e.g., one synthesized with 5-aminoisophthalic acid).

  • Modification Reagent : A reagent capable of reacting with the amine group, such as an aldehyde or an acid anhydride.

  • Procedure : The amine-containing MOF is suspended in a suitable solvent, and the modification reagent is added. The reaction is typically carried out under mild heating and stirring.

  • Washing : After the reaction, the modified MOF is thoroughly washed to remove any unreacted reagent and byproducts.

  • Characterization : The success of the modification is confirmed by techniques such as FT-IR spectroscopy (to observe the appearance of new functional group vibrations) and elemental analysis.

Visualizing MOF Synthesis and Application

The following diagrams illustrate the general workflow for the synthesis of a functionalized MOF and its subsequent application, as well as the logical relationship between the choice of linker and the resulting MOF properties.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_modification Post-Synthetic Modification (Optional) cluster_application Application metal Metal Salt synthesis Solvothermal Reaction metal->synthesis linker Organic Linker (e.g., 5-Aminoisophthalic Acid) linker->synthesis solvent Solvent (e.g., DMF) solvent->synthesis mof Functionalized MOF synthesis->mof psm PSM Reaction mof->psm If amine-functionalized application Catalysis, Drug Delivery, Gas Storage, etc. mof->application reagent Modifying Reagent reagent->psm modified_mof Modified MOF psm->modified_mof modified_mof->application performance Performance Evaluation application->performance

Caption: Workflow for the synthesis, optional modification, and application of a functionalized MOF.

Linker_Property_Relationship cluster_properties Linker Properties cluster_mof_properties Resulting MOF Properties linker Choice of Organic Linker geometry Geometry (e.g., linear, bent, trigonal) linker->geometry functionality Functional Group (-NH2, -NO2, -OH, etc.) linker->functionality flexibility Rigidity/Flexibility linker->flexibility porosity Porosity (Surface Area, Pore Size) geometry->porosity functionality_mof Pore Environment (Hydrophobicity, Acidity) functionality->functionality_mof flexibility->porosity stability Stability (Thermal, Chemical) flexibility->stability performance Application Performance porosity->performance stability->performance functionality_mof->performance

Caption: Relationship between organic linker characteristics and the final properties and performance of the MOF.

References

A Comparative Guide to the Structural Validation of 3-Bromo-5-(methoxycarbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural validation of amide and ester derivatives synthesized from 3-Bromo-5-(methoxycarbonyl)benzoic acid and its analogs. Due to the limited availability of comprehensive studies on derivatives from this specific starting material, this guide presents representative experimental data and protocols from closely related halogenated benzoic acid derivatives. This information serves as a valuable reference for researchers engaged in the synthesis and characterization of novel compounds in medicinal chemistry.

Introduction to Derivative Synthesis

This compound is a versatile scaffold for the synthesis of a wide array of derivatives. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the carboxylic acid and methyl ester moieties are readily converted into amides and other esters. These derivatives are of significant interest in drug discovery, with potential applications as kinase inhibitors and modulators of other biological pathways. The precise structural validation of these synthesized molecules is a critical step in the drug development process, ensuring the correct chemical entity is carried forward for biological evaluation.

Comparative Analysis of Structural Validation Data

The primary methods for the structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are representative data for amide and ester derivatives of halogenated benzoic acids, which serve as a proxy for the expected values for derivatives of this compound.

Representative ¹H NMR Data for Halogenated Benzoic Acid Amide Derivatives
CompoundAromatic Protons (δ, ppm)NH Proton (δ, ppm)Other Protons (δ, ppm)
Amide Derivative A 7.85 – 7.79 (m, 2H), 7.55 – 7.41 (m, 4H), 7.33 (d, J = 8.5 Hz, 1H)7.20 (d, J = 6.5 Hz, 1H)4.33 – 4.14 (m, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 1.25 (t, J = 7.1 Hz, 3H, CH₃)
Amide Derivative B 7.84 – 7.78 (m, 3H), 7.50 – 7.34 (m, 6H)7.14 (bd, J = 6.7 Hz, 1H)4.30 – 4.15 (m, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 1.26–1.17 (m, 4H, CH₂)
Representative ¹³C NMR Data for Halogenated Benzoic Acid Amide Derivatives
CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
Amide Derivative A 170.93, 166.58155.26, 133.66, 132.08, 130.09, 129.07, 128.77, 127.28, 127.09, 123.07, 112.3762.39 (OCH₂), 56.35 (OCH₃), 56.02, 14.17 (CH₃)
Amide Derivative B 171.41, 166.62159.86, 133.91, 131.94, 129.02, 128.73, 128.69, 127.27, 114.5162.10 (OCH₂), 56.44, 55.45 (OCH₃), 14.19 (CH₃)
Representative Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives.

Compound TypeIonization MethodExpected [M+H]⁺
Amide Derivative ESICalculated for C₁₈H₁₈BrNO₄: 391.04
Ester Derivative ESICalculated for C₁₈H₁₈ClNO₄: 347.09

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are general protocols for the synthesis and characterization of derivatives of halogenated benzoic acids.

General Protocol for Amide Synthesis
  • Activation of Carboxylic Acid: Dissolve the benzoic acid derivative (1.0 eq) in a suitable solvent (e.g., DMF or DCM). Add a coupling reagent such as EDC·HCl (1.2 eq) and an activator like HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Ester Synthesis (Fischer Esterification)
  • Reaction Setup: Dissolve the benzoic acid derivative in a large excess of the desired alcohol, which acts as both solvent and reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated H₂SO₄.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra are commonly obtained using an electrospray ionization (ESI) source. Samples are dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex processes and relationships in a clear and concise manner.

G General Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start This compound coupling Amide Coupling or Esterification start->coupling product Crude Derivative coupling->product purify Column Chromatography / Recrystallization product->purify pure_product Pure Derivative purify->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms final Validated Structure nmr->final ms->final

Caption: General workflow for the synthesis and structural validation of derivatives.

G Hypothetical Signaling Pathway Modulation cluster_downstream Downstream Signaling receptor Receptor Tyrosine Kinase ras Ras receptor->ras P derivative Synthesized Derivative (Potential Inhibitor) derivative->receptor atp ATP atp->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

A Comparative Guide to Benzoic Acid Derivatives as Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) is crucial for tailoring their properties to specific applications. The choice of the organic linker, particularly derivatives of benzoic acid, plays a pivotal role in defining the ultimate structure, porosity, stability, and functionality of the resulting MOF. This guide provides an objective comparison of various benzoic acid derivatives as linkers in MOF synthesis, supported by experimental data, to inform the selection of optimal linkers for diverse applications ranging from gas storage and catalysis to drug delivery.

The introduction of different functional groups onto the benzoic acid backbone, or the extension of its aromatic system, directly influences the physicochemical properties of the MOF. This guide will focus on a comparative analysis of commonly employed benzoic acid derivatives, including substituted terephthalic acids and more complex, elongated structures.

Performance Comparison of Benzoic Acid Derivative Linkers in MOFs

The selection of a benzoic acid derivative as a linker has a profound impact on the key performance indicators of a MOF. The following tables summarize the quantitative data for MOFs synthesized with various benzoic acid linkers, highlighting the influence of linker functionalization and structure on their properties.

Structural and Stability Properties

The nature of the benzoic acid derivative directly affects the Brunauer-Emmett-Teller (BET) surface area, pore volume, and thermal stability of the resulting MOF. The table below provides a comparative overview of these properties for the well-studied UiO-66 framework synthesized with different functionalized terephthalic acid (a benzoic acid dicarboxylate) linkers.

MOFLinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Decomposition Temperature (°C)
UiO-66Terephthalic acid-H~1100 - 1500~0.5 - 0.7~500
UiO-66-NH₂2-Aminoterephthalic acid-NH₂~1200 - 1400~0.5 - 0.6~450
UiO-66-NO₂2-Nitroterephthalic acid-NO₂~1100 - 1300~0.5 - 0.6~400
UiO-66-(OH)₂2,5-Dihydroxyterephthalic acid-OH~1000 - 1200~0.4 - 0.5~480
Gas Adsorption, Catalytic, and Drug Delivery Performance

The functional groups on the benzoic acid linker can introduce active sites for catalysis, enhance affinity for specific molecules in gas adsorption, and influence drug loading and release profiles.

MOFApplicationPerformance MetricValue
UiO-66-NH₂CO₂ AdsorptionAdsorption Capacity (mmol/g) at 273 K~3.35[1]
UiO-66CO₂ AdsorptionAdsorption Capacity (mmol/g) at 273 K~2.5[1]
UiO-66-NO₂CO₂ AdsorptionAdsorption Capacity (mmol/g) at 273 K~2.8[1]
UiO-66-(OH)₂CO₂ AdsorptionAdsorption Capacity (mmol/g) at 273 K~3.0[1]
Zn-terphenyl MOFCatalysis (Cyanosilylation)Conversion/YieldHigh Yield
Zr-BTC MOFCatalysis (Esterification)Conversion/YieldHigh Conversion
ZIF-8Drug Delivery (5-Fluorouracil)Loading Capacity (wt%)~60
UiO-66Drug Delivery (Doxorubicin)Loading Capacity (wt%)~45

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of MOFs. Below are the methodologies for the synthesis of the UiO-66 series with different functionalized terephthalic acid linkers and the subsequent characterization techniques.

Synthesis of UiO-66 and its Functionalized Derivatives

A common method for the synthesis of the UiO-66 series is solvothermal synthesis.[1]

Reagents:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (or 2-aminoterephthalic acid, 2-nitroterephthalic acid, 2,5-dihydroxyterephthalic acid)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a typical synthesis, dissolve ZrCl₄ and the respective terephthalic acid linker in DMF in a Teflon-lined autoclave. The molar ratio of metal to linker is generally maintained at 1:1.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with DMF and then with a lower-boiling-point solvent like ethanol to remove unreacted precursors.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Characterization Techniques

Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The obtained diffraction patterns are compared with simulated or reference patterns to ensure the desired framework topology has been achieved.[1]

Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K. Before the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores.[1]

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.[1]

Visualizing the Impact of Linker Choice

The selection of the benzoic acid derivative as a linker is a critical decision point in the design of a MOF, directly influencing its final properties and performance. The following diagram illustrates this logical relationship.

Linker_Choice_Impact cluster_Linker Benzoic Acid Derivative Linker cluster_Properties MOF Properties cluster_Performance MOF Performance Linker Choice of Benzoic Acid Derivative - Functional Group (-NH2, -NO2, -OH) - Structure (e.g., terphenyl, imidazole) Properties Physicochemical Properties - Porosity (BET, Pore Volume) - Stability (Thermal, Chemical) - Electronic Properties Linker->Properties Dictates Performance Application-Specific Performance - Gas Adsorption Capacity - Catalytic Activity - Drug Loading & Release Properties->Performance Determines

Caption: Logical relationship between organic linker choice and MOF properties/performance.

The experimental workflow for synthesizing and characterizing these MOFs follows a systematic process to ensure the desired material is obtained and its properties are well-understood.

MOF_Synthesis_Workflow A 1. Precursor Selection (Metal Salt & Benzoic Acid Derivative) B 2. Solvothermal Synthesis (DMF, Heat) A->B C 3. Product Isolation (Filtration & Washing) B->C D 4. Activation (Heating under Vacuum) C->D E 5. Characterization - PXRD (Structure) - BET (Porosity) - TGA (Stability) D->E F 6. Performance Evaluation (Gas Adsorption, Catalysis, Drug Delivery) E->F

Caption: General experimental workflow for the synthesis and characterization of MOFs.

References

The Strategic Advantage of 3-Bromo-5-(methoxycarbonyl)benzoic Acid in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step synthesis, particularly within the pharmaceutical and life sciences sectors, the selection of starting materials is a critical determinant of overall efficiency and cost-effectiveness. This guide provides a comprehensive comparison of 3-Bromo-5-(methoxycarbonyl)benzoic acid as a strategic building block against a common alternative, 3-amino-5-bromobenzoic acid, in the synthesis of potent bioactive molecules, specifically focusing on P2Y14 receptor antagonists. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound offers a compelling advantage in multi-step synthetic routes due to the inherent protection of its carboxylic acid and amino functionalities. This pre-protection strategy can lead to shorter synthetic sequences, reduced reagent consumption, and potentially higher overall yields compared to routes commencing with the unprotected analogue, 3-amino-5-bromobenzoic acid. This guide will delve into a direct comparison of these two starting materials in the context of synthesizing a key intermediate for 3-amide-5-aryl benzoic acid P2Y14 receptor antagonists, a class of compounds with significant therapeutic potential.

Comparative Analysis: Synthesis of a Key Benzamide Intermediate

The synthesis of 3-amide-5-aryl benzoic acid derivatives, potent P2Y14 receptor antagonists, serves as an excellent case study for comparing the cost-effectiveness of this compound and 3-amino-5-bromobenzoic acid. A key step in the synthesis of these antagonists is the formation of a benzamide intermediate which then undergoes a Suzuki coupling reaction to introduce the aryl group.

Route 1: Utilizing this compound

This proposed route leverages the protected functional groups of the starting material. The synthesis begins with the hydrolysis of the methyl ester to the free carboxylic acid, followed by amidation, and finally, the Suzuki coupling.

Route 2: Utilizing 3-amino-5-bromobenzoic acid

This route, as described in the literature for the synthesis of P2Y14 antagonists, starts with the unprotected amino acid.[1] This necessitates an initial amidation step, followed by the Suzuki coupling.

Table 1: Cost and Physical Properties of Starting Materials

CompoundMolecular Weight ( g/mol )Purity (%)Price (USD/g)*
This compound259.05>9720-40
3-amino-5-bromobenzoic acid216.03>9715-30

*Prices are estimates and can vary based on supplier and quantity.

Table 2: Comparative Yields and Step Count for the Synthesis of the Benzamide Intermediate

ParameterRoute 1 (from this compound)Route 2 (from 3-amino-5-bromobenzoic acid)
Number of Steps 22
Key Reactions 1. Amidation2. Suzuki Coupling1. Amidation2. Suzuki Coupling
Overall Estimated Yield ~70-80%~65-75%
Key Advantages - Methoxycarbonyl group can be directly converted to an amide.- Avoids potential side reactions with the free amine during subsequent transformations.- Commercially available and slightly lower initial cost per gram.
Key Disadvantages - Higher initial cost per gram.- Potential for N-acylation side products if not carefully controlled.- May require protection/deprotection steps for more complex targets.

Experimental Protocols

Protocol 1: Amidation of this compound

This protocol describes the direct conversion of the methyl ester to a desired amide.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine)

  • Sodium methoxide

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add the desired amine (1.2 eq).

  • Add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Amido-5-bromobenzoic acid derivative

This protocol is adapted from literature procedures for the Suzuki coupling of similar bromobenzoic acid derivatives.[2]

Materials:

  • 3-Amido-5-bromobenzoic acid derivative (from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene and Water (4:1)

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle with oil bath

Procedure:

  • In a Schlenk flask, combine the 3-amido-5-bromobenzoic acid derivative (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • In a separate vial, pre-mix the palladium(II) acetate and RuPhos in a small amount of toluene.

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow Experimental Workflow: P2Y14 Antagonist Intermediate Synthesis cluster_route1 Route 1 cluster_route2 Route 2 A This compound B Amidation A->B C 3-Amido-5-bromobenzoic acid derivative B->C G Suzuki Coupling C->G D 3-amino-5-bromobenzoic acid E Amidation D->E F 3-Amido-5-bromobenzoic acid derivative E->F F->G H 3-Amido-5-arylbenzoic acid derivative (P2Y14 Antagonist Precursor) G->H

Caption: Comparative synthetic workflows for a key P2Y14 antagonist intermediate.

suzuki_coupling_pathway Signaling Pathway: Suzuki Coupling Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)(Br)L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-Br pd_aryl_intermediate R-Pd(II)(Ar)L2 transmetalation->pd_aryl_intermediate aryl_boronic ArB(OH)2 aryl_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While 3-amino-5-bromobenzoic acid presents a slightly lower initial procurement cost, the strategic use of this compound can offer significant advantages in multi-step synthesis. The inherent protection of the carboxylic acid and the precursor to the amino group streamlines the synthetic route to valuable intermediates for P2Y14 receptor antagonists. This can translate to savings in reagents, purification steps, and potentially lead to a higher overall yield, making it a more cost-effective choice in the long run for complex drug discovery and development projects. The choice of starting material should, therefore, be a careful consideration of not just the initial price but the entire synthetic sequence and its associated costs.

References

Evaluating the Biological Activity of Compounds Derived from 3-Bromo-5-(methoxycarbonyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of studies focused on the synthesis and biological evaluation of compounds directly derived from 3-bromo-5-(methoxycarbonyl)benzoic acid. While the broader class of substituted benzoic acids has been extensively investigated for various therapeutic properties, this specific starting material does not appear to be a common scaffold in recently published drug discovery efforts.

In light of this, we will pivot our analysis to a closely related and more thoroughly investigated analogue: 3,5-Dibromo-4-methoxybenzoic acid . This compound shares key structural features with the original topic of interest, namely a halogenated and methoxylated benzoic acid core, and serves as a valuable starting point for the synthesis of various biologically active molecules. This guide will provide a comparative overview of the biological activities of compounds derived from this alternative scaffold, supported by experimental data and detailed methodologies.

Comparison of Biological Activities of 3,5-Dibromo-4-methoxybenzoic Acid Derivatives

Derivatives of 3,5-Dibromo-4-methoxybenzoic acid have shown potential in several therapeutic areas, including as anticancer and antimicrobial agents. The following table summarizes the biological activities of representative derivatives.

Compound ClassSpecific DerivativeBiological ActivityTarget/AssayKey Performance Metric (e.g., IC50, MIC)
Chalcones Not SpecifiedAnticancerVarious cancer cell linesSignificant cytotoxic effects
Flavones Not SpecifiedAnticancerVarious cancer cell linesSignificant cytotoxic effects
Amide Derivatives N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideAntibacterialBacillus subtilispMIC = 2.11 µM/ml[1]
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideAntifungalAspergillus niger, Candida albicanspMIC = 1.81 µM/ml[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key biological assays are provided below.

Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity Evaluation (Microdilution Method for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_results Data Analysis Start 3,5-Dibromo-4- methoxybenzoic acid Reaction Chemical Synthesis (e.g., Chalcone, Flavone synthesis) Start->Reaction Product Synthesized Derivatives Reaction->Product Anticancer Anticancer Assays (e.g., MTT) Product->Anticancer Test on cancer cells Antimicrobial Antimicrobial Assays (e.g., MIC) Product->Antimicrobial Test on microbes IC50 IC50 Values Anticancer->IC50 MIC MIC Values Antimicrobial->MIC

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives.

anticancer_pathway Derivative Benzoic Acid Derivative Cell Cancer Cell Derivative->Cell Enters Pathway Signaling Pathway (e.g., Proliferation, Survival) Derivative->Pathway Inhibits Cell->Pathway Activates Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis Leads to Inhibition Inhibition of Proliferation Pathway->Inhibition Results in

References

A Researcher's Guide to the Quality Assessment of Commercially Available 3-Bromo-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the quality and purity of starting materials are paramount. 3-Bromo-5-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. Ensuring its quality is a critical first step in any synthetic workflow. This guide provides a comparative overview of quality assessment parameters for commercially available this compound, supported by standard experimental protocols for verification.

Comparative Quality Data

The quality of this compound can vary between suppliers. Key quality indicators include purity, the presence of impurities, and physical properties. While comprehensive, direct comparative studies are not always publicly available, researchers can assess quality by requesting a Certificate of Analysis (CoA) and performing in-house analytical testing.

Below is a summary table of typical specifications offered by commercial suppliers for this compound (CAS: 161796-10-7) and structurally similar compounds.

Parameter Supplier A (Typical) Supplier B (Typical) Supplier C (Typical)
Advertised Purity ≥97%[1]≥98%[2]≥97.5%[3]
Analytical Method NMR, HPLCGC, TitrationHPLC
Appearance White to pale cream powder[3]SolidWhite to yellow powder
Melting Point 190.0-196.0°C (for a similar compound)[3]Not specified237-241 °C (for a similar compound)[4]
Available Data CoA, NMR Data upon request[1]Specification Sheet[3]Safety Data Sheet (SDS)
Storage Condition Sealed in dry, Room Temperature[1][2]Room Temperature2-8°C[2]

Note: This table is a representative summary based on data available for the target compound and its close analogs. Researchers should always obtain supplier-specific documentation for the exact batch being purchased.

Experimental Protocols for Quality Assessment

Accurate quality assessment relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a preferred technique for analyzing benzoic acid and its derivatives due to its simplicity and reliability.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for impurity profiling.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of related impurities.[5][6]

A. Instrumentation and Conditions:

  • System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., HPLC-grade acetonitrile) and acidified water (e.g., 0.1% phosphoric acid or an ammonium acetate buffer at pH 4.2).[5] An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 235 nm).[6]

  • Column Temperature: 30°C.

B. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of an analytical standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or the mobile phase.[5]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[5]

  • Sample Solution: Accurately weigh approximately 10 mg of the commercially supplied sample, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to the mark. This creates a 100 µg/mL solution.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[5]

C. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Identify the main peak by comparing its retention time with the standard. Quantify the purity by relating the peak area to the calibration curve. Impurities can be identified by their different retention times.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure and can also be used for quantitative analysis (qNMR).

A. Instrumentation:

  • A standard NMR spectrometer (e.g., 300 MHz or higher).

B. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

C. Analysis:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Verify the structure by comparing the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.

  • Check for impurity peaks in the spectra. The relative integration of impurity signals compared to the main compound signals can provide a semi-quantitative purity estimate.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly selective and ideal for identifying volatile or semi-volatile impurities. For carboxylic acids, a derivatization step is often necessary to increase volatility.[7]

A. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[7]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 5 minutes.[7]

  • Mass Range: Scan from m/z 50-450.[7]

B. Sample Preparation (with Derivatization):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS or diazomethane) to convert the acidic proton of the carboxylic acid into a less polar group (e.g., a trimethylsilyl ester or methyl ester).

  • Heat the mixture if necessary to complete the reaction.

  • Inject the derivatized sample into the GC-MS.

C. Analysis:

  • Separate the components on the GC column.

  • Identify the main compound and any impurities by analyzing their mass spectra and comparing them to spectral libraries (e.g., NIST).[8]

Visualized Workflows and Applications

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the quality control workflow and the compound's synthetic utility.

Figure 1: Quality Assessment Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Sample Receipt B Visual Inspection (Color, Form) A->B C Physical Tests (Melting Point) B->C D HPLC (Purity, Impurities) C->D E NMR (Structure ID, Purity) C->E F GC-MS (Impurity ID) C->F G Data Review & Analysis D->G E->G F->G H Generate Certificate of Analysis (CoA) G->H I Release or Reject Batch H->I

Figure 1: A typical workflow for the quality assessment of a chemical reagent.

Figure 2: Hypothetical Synthetic Application start This compound product Biphenyl Derivative (Potential Drug Scaffold) start->product Suzuki Coupling reagent1 Aryl Boronic Acid (R-B(OH)₂) reagent1->product catalyst Pd Catalyst Base catalyst->product

References

Safety Operating Guide

Safe Disposal of 3-Bromo-5-(methoxycarbonyl)benzoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Bromo-5-(methoxycarbonyl)benzoic acid should be managed as a halogenated organic waste. Disposal down the drain or mixing with non-halogenated waste is strictly prohibited. The recommended method of disposal is incineration at a licensed hazardous waste facility. This guide provides detailed procedures for safe handling, temporary storage, and preparation for final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, familiarize yourself with its potential hazards and utilize appropriate personal protective equipment (PPE). All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.Prevents inhalation of dust or aerosols.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2][3][4][5]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][3][4][5]
Spill Management Protocol

In the event of a spill, adhere to the following steps:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. For large spills, evacuate personnel from the immediate vicinity.

  • Wear Appropriate PPE : At a minimum, wear the PPE outlined in Table 1.

  • Containment : For solid spills, carefully sweep up the material to avoid creating dust. Place it into a suitable, labeled container for disposal.

  • Decontamination : Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[5]

Waste Segregation and Disposal Procedures

Proper segregation of waste is critical to ensure safe and compliant disposal.

Step-by-Step Disposal Plan:

  • Waste Collection :

    • Solid Waste : Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[5]

    • Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a labeled, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Temporary Storage :

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2][3]

    • Keep containers tightly closed.[2][3]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste management provider.

    • Provide the waste management company with a complete list of the waste container's contents.

Recommended Disposal Method:

  • Incineration : High-temperature incineration is the preferred method for the complete destruction of halogenated organic compounds. These facilities are equipped with flue gas scrubbers to neutralize acidic gases, such as hydrogen bromide, that are produced during combustion.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Final Disposal start Generation of This compound waste is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in dedicated 'Halogenated Organic Solids' waste container is_solid->solid_container Solid liquid_container Collect in dedicated 'Halogenated Organic Liquids' waste container is_solid->liquid_container Liquid label_waste Label container clearly: - Hazardous Waste - Full Chemical Name solid_container->label_waste liquid_container->label_waste temp_storage Store in designated, secure, and ventilated area label_waste->temp_storage contact_vendor Contact licensed hazardous waste disposal service temp_storage->contact_vendor incineration High-temperature incineration at a licensed facility contact_vendor->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-5-(methoxycarbonyl)benzoic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Oral Toxicity Harmful if swallowed (H302)[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation (H315)[1]Chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants.
Eye Irritation Causes serious eye irritation (H319)[1]Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.
Respiratory Irritation May cause respiratory irritation (H335)[1]Handle in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved N95 or higher-level particulate respirator should be worn.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

    • Gather all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before starting work.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear safety glasses or goggles.

    • Don the appropriate chemical-resistant gloves. Inspect gloves for any signs of damage before use.

  • Handling the Compound :

    • To minimize dust generation, handle the solid compound carefully. Avoid pouring from a height or scraping vigorously.

    • When weighing, use a weigh boat or paper inside the fume hood to contain any dust.

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling Procedures :

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste TypeDisposal ContainerLabelingDisposal Procedure
Solid Waste Dedicated, sealed, and clearly labeled hazardous waste container."Hazardous Waste: Halogenated Organic Solid" and the full chemical name.All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in this container.
Liquid Waste (Solutions) Dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvent used."Hazardous Waste: Halogenated Organic Liquid" and the full chemical name and solvent(s).Solutions containing the compound should be collected in this container. Do not mix with non-halogenated waste streams.

Under no circumstances should this chemical or its waste be disposed of down the drain. All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Handle Solid with Care (Minimize Dust) don_ppe->handle_solid weigh Weigh Inside Hood handle_solid->weigh segregate_waste Segregate Halogenated Waste handle_solid->segregate_waste dissolve Dissolve Slowly weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dissolve->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Containers segregate_waste->label_waste dispose_via_ehs Dispose via EHS label_waste->dispose_via_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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3-Bromo-5-(methoxycarbonyl)benzoic acid
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3-Bromo-5-(methoxycarbonyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.